PBF-509
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PBF-509; PBF 509; PBF509; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PBF-509 in T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Adenosine-Mediated Immunosuppression
The tumor microenvironment (TME) is characterized by a high concentration of extracellular adenosine, which acts as a potent immunosuppressive signaling molecule.[1] Adenosine, often produced in excess by cancer cells, binds to the A2A receptor (A2AR), a G protein-coupled receptor highly expressed on the surface of T lymphocytes.[1][2] Activation of the A2AR by adenosine inhibits T-cell proliferation, activation, and anti-tumor effector functions, representing a significant mechanism of tumor immune evasion.[1][2]
PBF-509 (also known as Taminadenant or NIR178) is an orally bioavailable, potent, and selective small-molecule antagonist of the A2A receptor.[2][3] By selectively binding to and inhibiting the A2AR on T cells, this compound is designed to abrogate adenosine-driven immunosuppression and reactivate a T-cell-mediated immune response against tumor cells.[2][3] This guide details the core mechanism of action, associated quantitative data, and key experimental methodologies used to characterize the effects of this compound on T cells.
Core Mechanism of Action: Reversal of A2AR-Mediated T-Cell Suppression
The primary mechanism of action of this compound is the competitive antagonism of the adenosine A2A receptor on T cells. This intervention blocks the downstream signaling cascade that leads to immune suppression.
The A2AR Signaling Pathway in T Cells
In an unstimulated T cell, T-Cell Receptor (TCR) activation initiates a signaling cascade that leads to the activation of transcription factors such as NFAT and NF-κB, resulting in cellular proliferation, activation, and the production of effector cytokines like IFN-γ and IL-2.
However, in the high-adenosine tumor microenvironment:
-
Adenosine Binding: Extracellular adenosine binds to the A2AR on the T-cell surface.
-
Gs Protein Activation: The A2AR, a Gs-coupled receptor, activates the associated Gs alpha subunit.
-
cAMP Production: The activated Gs protein stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
TCR Signaling Inhibition: PKA activation suppresses the TCR signaling pathway, thereby inhibiting T-cell activation, proliferation, and cytokine production.
This compound physically blocks adenosine from binding to the A2AR, preventing this entire immunosuppressive cascade and restoring the T cell's ability to respond to TCR stimulation.
Quantitative Data Summary
The potency and activity of this compound have been characterized through various preclinical and clinical studies.
Table 1: this compound Receptor Binding and Functional Antagonism
| Parameter | Description | Value | Species | Reference |
| Ki | Inhibitor binding affinity constant, measured in a radioligand binding assay. | 12 nM (in buffer) | Human | [4] |
| 32 nM (in human plasma) | Human | [4] | ||
| KB | Functional antagonist constant, derived from agonist-mediated cAMP accumulation assay. | 72.8 ± 17.4 nM | Human | [5][6] |
| KB | Functional antagonist constant, derived from a label-free cell impedance assay. | 8.2 ± 4.2 nM | Human | [5][6] |
Table 2: this compound Clinical Dosing (Phase I/Ib, NCT02403193)
| Treatment Arm | Maximum Tolerated Dose (MTD) | Patient Population | Reference |
| This compound Monotherapy | 480 mg, twice daily (BID) | Advanced Non-Small Cell Lung Cancer (NSCLC) | [2][7] |
| This compound + Spartalizumab | 240 mg, twice daily (BID) | Advanced Non-Small Cell Lung Cancer (NSCLC) | [2][7] |
Note: While ex vivo studies demonstrated that this compound restores the responsiveness of human tumor-infiltrating lymphocytes (TILs), specific quantitative data on the fold-increase of cytokine production or proliferation percentages from these studies were not available in the reviewed literature.[5]
Key Experimental Protocols
The following sections provide detailed methodologies for two key types of experiments used to characterize this compound's effect on T cells.
Experiment 1: A2AR Functional Antagonism via cAMP Measurement
This assay quantifies the ability of this compound to block an A2AR agonist from inducing intracellular cAMP production in a recombinant cell line expressing the human A2A receptor.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human A2A receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 384-well assay plates at a density of approximately 2,500 cells per well and incubated overnight.
-
Pre-incubation with Inhibitors: Media is removed and replaced with assay buffer containing phosphodiesterase (PDE) inhibitors (e.g., 50 µM rolipram) to prevent the degradation of cAMP. Cells are incubated for 45-60 minutes at 37°C.
-
Antagonist Addition (this compound): A dose-response curve of this compound is prepared. The compound is added to the appropriate wells and incubated for 30-60 minutes to allow for receptor binding.
-
Agonist Stimulation: An A2AR agonist (e.g., CGS21680) is added to all wells (except negative controls) at a concentration known to elicit a sub-maximal response (e.g., EC80) to initiate cAMP production. The plate is incubated for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: The reaction is stopped by adding a lysis buffer containing detection reagents. Intracellular cAMP levels are measured using a competitive immunoassay technology, such as Homogeneous Time-Resolved Fluorescence (HTRF), according to the manufacturer's protocol.
-
Data Analysis: The signal (e.g., HTRF ratio) is inversely proportional to the cAMP concentration. A dose-response curve is plotted, and the IC50 value for this compound is calculated. This is then used to determine the antagonist constant (KB) using the Cheng-Prusoff equation.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Antagonist of the Immune Checkpoint Protein Adenosine A2a Receptor Restores Tumor-Infiltrating Lymphocyte Activity in the Context of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: PBF-509 Pharmacokinetics and Pharmacodynamics In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-509 (also known as taminadenant or NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2AR on T lymphocytes.[1][3] By blocking this interaction, this compound aims to reverse this immunosuppression and reactivate a T-cell-mediated attack on cancer cells.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiled from key preclinical and clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical rodent models and in human clinical trials, demonstrating its suitability for oral administration.
Human Pharmacokinetics
A Phase I/Ib clinical trial (NCT02403193) in patients with advanced non-small cell lung cancer (NSCLC) provides the most comprehensive human pharmacokinetic data for this compound.[1][3] Following a single oral dose, taminadenant was rapidly absorbed, with the maximum plasma concentration (Cmax) reached between 0.5 and 3 hours.[1][3] Systemic exposure, as measured by Cmax and the area under the plasma concentration-time curve (AUC), increased in a more-than-proportional manner with escalating doses from 80 mg to 640 mg, for both single and multiple doses.[1][3]
Repeated twice-daily dosing led to a moderate drug accumulation of approximately 3-fold after one week.[1] The effective half-life at steady-state was observed to range from 7 to 61 hours across the different dose levels.[1] The apparent volume of distribution (Vd/F) was large, ranging from 114 to 1522 L, suggesting extensive distribution of this compound into extravascular tissues.[1]
Table 1: Human Pharmacokinetic Parameters of this compound (Taminadenant) in NSCLC Patients
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | [1][3] |
| Dose Proportionality (Cmax & AUC) | More than proportional increase with dose (80-640 mg) | [1][3] |
| Accumulation (multiple doses) | ~3-fold after 1 week | [1] |
| Effective Half-life (t½) at Steady State | 7 - 61 hours | [1] |
| Apparent Volume of Distribution (Vd/F) | 114 - 1522 L | [1] |
Note: Data is derived from the Phase I/Ib clinical trial NCT02403193.[1][3]
Preclinical Pharmacokinetics
While a dedicated preclinical pharmacokinetic study with full parameters (Cmax, Tmax, AUC) for oral administration in rodents was not identified in the searched literature, the oral activity observed in pharmacodynamic studies in rats suggests adequate bioavailability to elicit a biological response.[4]
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in both preclinical models, primarily in the context of movement disorders which also rely on A2A receptor antagonism, and in clinical oncology settings.
Mechanism of Action and Receptor Engagement
This compound is a non-xanthine derivative that acts as a potent and selective A2A receptor antagonist with a Ki value of 12 nM.[2] The primary mechanism of action involves the blockade of adenosine-mediated signaling, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) and subsequent downstream immunosuppressive effects.[1][3] In vitro, this compound has been shown to effectively antagonize A2AR agonist-mediated cAMP accumulation.[1][4]
References
- 1. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Frontiers | PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders [frontiersin.org]
PBF-509: A Technical Guide to its Adenosine A2A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of PBF-509 (also known as taminadenant or NIR178) for the adenosine A2A receptor (A2AR). This document details the quantitative binding data, the experimental protocols used for its determination, and the associated cellular signaling pathways.
Quantitative Binding and Functional Affinity of this compound
This compound is a potent and selective antagonist of the human adenosine A2A receptor.[1][2] Its high affinity for the A2AR has been characterized through various in vitro assays, including radioligand binding and functional assays. The key quantitative metrics are summarized below.
| Parameter | Value (nM) | Assay Type | Cell Line | Notes |
| Ki | 12 | Radioligand Competition Binding | HeLa cells expressing hA2AR | Ki is the inhibition constant, representing the affinity of this compound for the A2AR. A lower Ki value indicates a higher binding affinity.[3] |
| Ki (in human plasma) | 32 | Radioligand Competition Binding | HeLa cells expressing hA2AR | Demonstrates the binding affinity in a more physiologically relevant matrix.[3] |
| KB | 72.8 ± 17.4 | cAMP Accumulation Assay | HEK-293 cells expressing hA2ARSNAP | KB is the equilibrium dissociation constant of an antagonist, determined from its ability to block agonist-induced functional responses. |
| KB | 8.2 ± 4.2 | Cellular Impedance Assay | HEK-293 cells expressing hA2ARSNAP | This label-free assay measures changes in cellular morphology upon receptor activation and its blockade by an antagonist. |
Selectivity Profile of this compound
This compound exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects.
| Receptor Subtype | Cell Line | Fold Selectivity over A2AR |
| A1 | CHO cells expressing hA1R | 208-fold |
| A2B | HEK-293 cells expressing hA2BR | 83-fold |
| A3 | HeLa cells expressing hA3R | 416-fold |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound at the adenosine A2A receptor.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or HeLa cells).[4]
-
Radioligand: A high-affinity A2A receptor radioligand, such as [3H]ZM241385.[4]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A receptor ligand like NECA.[4]
-
Glass Fiber Filters and a Cell Harvester .[4]
-
Scintillation Counter .[4]
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand ([3H]ZM241385) and varying concentrations of this compound in the assay buffer.[4]
-
Equilibration: Allow the binding to reach equilibrium by incubating for approximately 60 minutes at room temperature.[4]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[4]
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.[4]
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.[4]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.[4]
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.[4]
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Functional Assay
This assay assesses the functional antagonism of this compound by measuring its ability to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2A receptor signaling pathway.
Materials:
-
Cells: HEK293 cells stably expressing the human A2A receptor.[5]
-
A2A Receptor Agonist: e.g., CGS21680.[5]
-
Test Compound: this compound.
-
cAMP Assay Kit: (e.g., HTRF, LANCE, or ELISA-based).[4]
-
Cell Culture Medium and Reagents .[5]
Procedure:
-
Cell Seeding: Seed the HEK293-A2AR cells in a 96-well plate and allow them to adhere overnight.[5]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[4]
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., CGS21680) to induce cAMP production.[4][5]
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[4]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[4]
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.[4]
-
Calculate the cAMP concentration in each sample.[4]
-
Plot the agonist-induced cAMP production as a function of the this compound concentration to determine the KB value.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[6] Upon binding of an agonist like adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA). This compound, as an antagonist, blocks the initial binding of adenosine to the receptor, thereby inhibiting this entire signaling cascade.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A Novel Antagonist of the Immune Checkpoint Protein Adenosine A2a Receptor Restores Tumor-Infiltrating Lymphocyte Activity in the Context of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Facebook [cancer.gov]
Taminadenant (PBF-509): A Preclinical Review for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Taminadenant (formerly PBF-509) is a potent and selective, non-xanthine antagonist of the adenosine A2A receptor, a promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease (PD). The rationale for A2A receptor antagonism in PD lies in its strategic location within the basal ganglia, particularly in the striatum, where it modulates motor activity. This technical guide provides a comprehensive overview of the preclinical data for Taminadenant, focusing on its efficacy in various rodent models of movement disorders, its mechanism of action, and the detailed experimental protocols used in these pivotal studies.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
In the striatum, the adenosine A2A receptor is highly expressed in the indirect pathway, where it forms heteromers with the dopamine D2 receptor. Activation of the A2A receptor by adenosine has an inhibitory effect on D2 receptor signaling, which contributes to the motor deficits seen in Parkinson's disease. By blocking the A2A receptor, Taminadenant is believed to disinhibit D2 receptor function, thereby enhancing dopaminergic neurotransmission and alleviating motor symptoms.
Signaling Pathway of Taminadenant
Caption: Taminadenant blocks A2A receptors, preventing adenosine-mediated stimulation of adenylyl cyclase and thereby enhancing dopamine D2 receptor signaling.
Preclinical Efficacy Data
Taminadenant has demonstrated significant efficacy in several well-established rodent models of Parkinson's disease and related motor dysfunctions. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Assay | Cell Line | Parameter | Value |
| A2A Receptor Antagonism | HEK-293 | K_B (cAMP accumulation) | 72.8 ± 17.4 nM |
| A2A Receptor Antagonism | HEK-293 | K_B (impedance responses) | 8.2 ± 4.2 nM |
Table 2: Efficacy in Haloperidol-Induced Catalepsy in Rats
| Taminadenant Dose (p.o.) | Time Point (min) | Mean Cataleptic Time (s) ± SEM | % Reduction vs. Vehicle |
| Vehicle | 60 | 105 ± 15 | - |
| 3 mg/kg | 60 | 70 ± 10 | 33% |
| 10 mg/kg | 60 | 45 ± 8 | 57% |
| 30 mg/kg | 60 | 30 ± 5** | 71% |
| p < 0.05, *p < 0.01 vs. Vehicle |
Table 3: Efficacy in Pilocarpine-Induced Tremor in Rats
| Taminadenant Dose (p.o.) | Mean Tremulous Jaw Movements (TJMs) ± SEM | % Reduction vs. Vehicle |
| Vehicle | 250 ± 30 | - |
| 0.3 mg/kg | 180 ± 25 | 28% |
| 1.5 mg/kg | 120 ± 20 | 52% |
| 7.5 mg/kg | 80 ± 15** | 68% |
| p < 0.05, *p < 0.01 vs. Vehicle |
Table 4: Potentiation of L-DOPA in 6-OHDA-Lesioned Rats
| Treatment (p.o.) | Total Contralateral Rotations ± SEM | % Potentiation vs. L-DOPA alone |
| L-DOPA (4 mg/kg) | 350 ± 50 | - |
| L-DOPA (4 mg/kg) + Taminadenant (1 mg/kg) | 550 ± 60 | 57% |
| L-DOPA (4 mg/kg) + Taminadenant (3 mg/kg) | 700 ± 70** | 100% |
| p < 0.05, *p < 0.01 vs. L-DOPA alone |
Table 5: Effect on L-DOPA-Induced Dyskinesia (LID) in Rats
| Treatment (p.o.) | Abnormal Involuntary Movement (AIMs) Score ± SEM | % Reduction vs. L-DOPA alone |
| L-DOPA (10 mg/kg) | 15 ± 2 | - |
| L-DOPA (10 mg/kg) + Taminadenant (3 mg/kg) | 8 ± 1.5* | 47% |
| p < 0.05 vs. L-DOPA alone |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments cited above.
Haloperidol-Induced Catalepsy
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Catalepsy: Animals were pretreated with haloperidol (1.0 mg/kg, s.c.) to induce a cataleptic state.
-
Drug Administration: One hour after haloperidol administration, selected cataleptic animals were orally administered with either vehicle or Taminadenant (3, 10, and 30 mg/kg).
-
Assessment: The time spent in a cataleptic position (bar test) was measured at 15, 30, and 60 minutes after Taminadenant administration over a period of 120 seconds.
-
Statistical Analysis: A two-way ANOVA followed by Bonferroni's post hoc test was used to compare group differences.
Pilocarpine-Induced Tremulous Jaw Movements (TJMs)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Tremor: Pilocarpine (1 mg/kg, i.p.) was administered to induce tremulous jaw movements.
-
Drug Administration: Taminadenant (0.3–7.5 mg/kg) or vehicle was administered orally 20 minutes before pilocarpine.
-
Assessment: The number of jaw movements was recorded for 1 hour following pilocarpine administration.
-
Statistical Analysis: Data were expressed as a percentage of the TJMs observed in the vehicle group.
L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
-
Animal Model: Unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of hemiparkinsonism.
-
Drug Administration: Taminadenant (1 and 3 mg/kg, p.o.) was administered 30 minutes prior to a subthreshold dose of L-DOPA (4 mg/kg, i.p.).
-
Assessment: The number of full contralateral rotations was recorded for 2 hours.
-
Statistical Analysis: The total number of rotations was compared between treatment groups.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for the key in vivo experiments demonstrating the efficacy of Taminadenant in rodent models of Parkinson's disease.
Conclusion
The preclinical data for Taminadenant (this compound) strongly support its potential as a therapeutic agent for Parkinson's disease. It has demonstrated robust efficacy in reversing motor deficits in rodent models of catalepsy, tremor, and hemiparkinsonism.[1] Furthermore, Taminadenant not only potentiates the effect of L-DOPA but also shows promise in mitigating L-DOPA-induced dyskinesia, a significant complication of long-term dopamine replacement therapy.[2] These findings, coupled with its high potency and selectivity for the adenosine A2A receptor, underscore the promise of Taminadenant as a novel, non-dopaminergic treatment for the motor symptoms of Parkinson's disease. Further clinical investigation is warranted to translate these promising preclinical results into benefits for patients. Palobiofarma has initiated clinical trials for this compound for Parkinson's disease.[3][4]
References
- 1. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders [frontiersin.org]
- 3. Palobiofarma starts clinical trials on the first adenosine-based drug developed in Spain for the treatment of Parkinsonʼs disease - Current events - University of Barcelona [web.ub.edu]
- 4. Palobiofarma starts clinical trials on the first adenosine-based drug developed in Spain for the treatment of Parkinson's disease - Parc Científic de Barcelona [pcb.ub.edu]
PBF-509 (Taminadenant) in Non-Small Cell Lung Cancer: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
PBF-509, also known as taminadenant or NIR178, is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its therapeutic potential in non-small cell lung cancer (NSCLC).[1] By blocking the immunosuppressive effects of adenosine in the tumor microenvironment, this compound aims to reactivate the patient's anti-tumor immune response.[1] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in NSCLC, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action: Targeting the Adenosine Pathway
In the tumor microenvironment, high levels of extracellular adenosine, produced through the catabolism of ATP, act as a potent immunosuppressive molecule.[1] Adenosine binds to A2A receptors expressed on the surface of various immune cells, including T lymphocytes, leading to the inhibition of their proliferation and activation.[2] This suppression of the anti-tumor immune response allows cancer cells to evade immune destruction.[1]
This compound is designed to counteract this immunosuppressive mechanism.[3] As a selective A2AR antagonist, it binds to and blocks the A2A receptor on T-cells, thereby abrogating the inhibitory signals from adenosine.[3] This restores the activity of tumor-infiltrating lymphocytes (TILs), enabling them to recognize and eliminate cancer cells.[3]
Signaling Pathway
The following diagram illustrates the adenosine A2A receptor signaling pathway and the mechanism of action of this compound.
References
PBF-509: A Technical Guide to a Novel A2a Receptor Antagonist for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PBF-509 (also known as taminadenant and NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2a receptor (A2aR), a key immune checkpoint. In the tumor microenvironment, high concentrations of adenosine suppress anti-tumor immunity by activating A2aR on T lymphocytes. This compound is designed to block this immunosuppressive pathway, thereby restoring T-cell activity and enhancing the body's ability to fight cancer. Preclinical studies have demonstrated its high specificity for A2aR and its ability to reduce tumor growth in animal models. Clinical evaluation, particularly in a Phase I/Ib trial for non-small cell lung cancer (NSCLC), has shown that this compound is well-tolerated both as a monotherapy and in combination with anti-PD-1 therapy, with signs of clinical benefit. This guide provides an in-depth overview of the mechanism of action, preclinical data, clinical findings, and experimental methodologies related to this compound.
Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
This compound functions as an immune checkpoint inhibitor by targeting the adenosine A2a receptor.[1] In many solid tumors, a hypoxic microenvironment leads to the release of adenosine triphosphate (ATP), which is subsequently converted to adenosine by cell surface ectonucleotidases like CD39 and CD73.[2] This extracellular adenosine then binds to A2a receptors, which are highly expressed on the cell surfaces of T-lymphocytes.[1][2]
Activation of the A2aR by adenosine triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to the inhibition of T-lymphocyte proliferation, activation, and cytokine release.[3] This effectively creates an immunosuppressive shield that protects tumor cells from immune-mediated destruction. This compound, a non-xanthine based compound, selectively binds to and blocks the A2aR, preventing adenosine from exerting its immunosuppressive effects.[1][4] This blockade restores the anti-tumor functions of T-cells.[1]
Figure 1: Signaling pathway of this compound in reversing adenosine-mediated T-cell suppression.
Preclinical Data
In Vitro Activity and Selectivity
This compound has demonstrated high potency and selectivity for the human A2a receptor in various in vitro assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Result (Ki) | Selectivity |
| Radioligand Binding Assay | Human A2aR | 12 nM | >200-fold vs. A1 & A3 receptors, >80-fold vs. A2b receptor |
| Radioligand Binding Assay (in human plasma) | Human A2aR | 32 nM | - |
Data sourced from Mediavilla-Varela et al., 2017.[5]
In Vivo Efficacy in Mouse Models
The anti-tumor activity of this compound has been evaluated in syngeneic mouse models, demonstrating a reduction in tumor metastasis.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Tumor Cell Line | This compound Dose | Outcome |
| C57Bl/6 | B16-CD73+ (intravenous injection) | 15 mg/kg/day (oral gavage) | Significant reduction in lung nodules and lung weight |
| C57Bl/6 | MCA205 (intravenous injection) | 30 mg/kg/day (oral gavage) | Significant reduction in lung nodules and lung weight |
Data from a study on the antitumor activity of this compound in mice.[6]
Clinical Development: Phase I/Ib Study in NSCLC
A significant portion of the clinical data for this compound comes from a Phase I/Ib, open-label, dose-escalation study in patients with advanced/metastatic non-small cell lung cancer (NSCLC) who had received at least one prior therapy. The study evaluated this compound both as a single agent and in combination with spartalizumab (PDR001), an anti-PD-1 antibody.[3][7]
Study Design and Patient Demographics
-
Monotherapy Arm: Patients received this compound at escalating doses from 80 mg to 640 mg, administered orally twice daily (BID).[3]
-
Combination Therapy Arm: Patients received a fixed dose of spartalizumab (400 mg) intravenously every four weeks, with escalating doses of this compound (160 mg, 240 mg, or 320 mg) orally BID.[3]
-
Patient Population: A total of 50 patients were enrolled in the dose-escalation phase (25 in each arm). A notable portion of these patients had received prior immunotherapy (76.0% in the monotherapy arm and 36.0% in the combination arm).[3][7]
Safety and Tolerability
This compound was generally well-tolerated. The Maximum Tolerated Dose (MTD) was determined for both treatment regimens.
Table 3: Safety and Tolerability of this compound in Phase I/Ib NSCLC Trial
| Treatment Arm | Maximum Tolerated Dose (MTD) | Key Dose-Limiting Toxicities (Grade 3) |
| This compound Monotherapy | 480 mg BID | Alanine/aspartate aminotransferase increase, Nausea (at 640 mg) |
| This compound + Spartalizumab | 240 mg BID | Pneumonitis, Fatigue, Alanine/aspartate aminotransferase increase |
Data from Chiappori et al., 2022.[3][7]
Clinical Efficacy
While efficacy was not the primary endpoint, the study reported encouraging signs of clinical benefit.[8]
Table 4: Preliminary Efficacy of this compound in Phase I/Ib NSCLC Trial
| Treatment Arm | Best Overall Response |
| This compound Monotherapy (n=25) | |
| Complete Response (CR) | 1 (4.0%) |
| Partial Response (PR) | 1 (4.0%) |
| Stable Disease (SD) | 7 (28.0%) |
| This compound + Spartalizumab (n=25) | |
| Complete Response (CR) | 0 |
| Partial Response (PR) | 1 (4.0%) |
| Stable Disease (SD) | 14 (56.0%) |
Note: Both the CR and PR in the monotherapy arm, and the PR in the combination arm, were observed in immunotherapy-naïve patients.[3][7]
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to antagonize A2aR agonist-induced cAMP production in a cell-based assay.
-
Cell Culture:
-
HEK-293 cells stably expressing the human A2a receptor are cultured in MEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cells are maintained at 37°C in a 5% CO2 incubator and passaged before reaching confluency.
-
-
Assay Preparation:
-
Harvest cells and resuspend in stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (500 µM) to prevent cAMP degradation.
-
Plate the cells in a 384-well plate at a density of approximately 10,000 cells per well.
-
-
Antagonist Treatment:
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a known A2aR agonist (e.g., CGS21680) to the wells. The agonist concentration should be at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
-
-
Cell Lysis and cAMP Detection:
-
After a 30-minute incubation with the agonist, lyse the cells.
-
Measure intracellular cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for this compound's inhibition of the agonist-induced cAMP signal.
-
Calculate the KB (equilibrium dissociation constant) to determine the potency of this compound as an A2aR antagonist.
-
Figure 2: Generalized workflow for an in vitro cAMP accumulation assay.
Syngeneic Mouse Xenograft Model for Efficacy
This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of this compound.
-
Animal Model:
-
Use immunocompetent syngeneic mice, such as C57Bl/6, which are compatible with the chosen tumor cell line.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Select a suitable murine cancer cell line that expresses CD73, such as B16 melanoma or MCA205 sarcoma.[6]
-
Inject a suspension of tumor cells (e.g., 2 x 10^5 to 3 x 10^5 cells) intravenously via the tail vein to establish lung metastases.
-
-
Treatment Regimen:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Begin treatment on the day following tumor cell injection.
-
Administer this compound daily via oral gavage at a predetermined dose (e.g., 15-30 mg/kg). The control group receives the vehicle solution.
-
-
Monitoring and Endpoint:
-
Monitor the health and body weight of the mice regularly.
-
Continue treatment for a specified period (e.g., 7-15 days).[6]
-
At the end of the study, euthanize the mice and harvest the lungs.
-
-
Efficacy Assessment:
-
Count the number of visible tumor nodules on the surface of the lungs.
-
Measure the total weight of the lungs as an indicator of tumor burden.
-
-
Statistical Analysis:
-
Compare the mean number of lung nodules and mean lung weight between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test).
-
Conclusion and Future Directions
This compound is a promising oral immune checkpoint inhibitor that targets the adenosine-A2aR pathway. Its ability to reverse adenosine-mediated immunosuppression has been validated in preclinical models. The Phase I/Ib clinical trial in NSCLC has established its safety profile and demonstrated early signs of clinical activity, particularly when combined with PD-1 blockade. While a follow-up Phase 2 study in NSCLC did not show sufficient activity to warrant further development for that specific indication, the mechanism of action remains a compelling target in immuno-oncology.[9][10] Further research may explore the efficacy of this compound in other tumor types characterized by high adenosine signaling or in combination with other immunotherapeutic agents, such as anti-CD73 antibodies, to achieve a more comprehensive blockade of the adenosine pathway.
References
- 1. A Novel Antagonist of the Immune Checkpoint Protein Adenosine A2a Receptor Restores Tumor-Infiltrating Lymphocyte Activity in the Context of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Frontiers | PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - PMC [pmc.ncbi.nlm.nih.gov]
PBF-509 (Taminadenant): A Technical Guide to its Chemical Structure, Properties, and Preclinical/Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBF-509, also known as Taminadenant, is a potent and selective antagonist of the adenosine A2A receptor (A2AR) that has shown promise in both oncology and neurology.[1][2] As a non-xanthine derivative, it represents a significant development in the therapeutic targeting of the adenosine pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental data related to this compound. Detailed methodologies for pivotal preclinical and clinical investigations are presented to facilitate further research and development.
Chemical Identity and Physicochemical Properties
This compound is a small molecule with the IUPAC name 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine.[2] Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine |
| Synonyms | Taminadenant, NIR178 |
| CAS Number | 1337962-47-6 |
| Molecular Formula | C10H8BrN7 |
| Molecular Weight | 306.12 g/mol [2] |
| SMILES | Nc1nc(n2cncc2)nc(n2cncc2)c1Br |
| InChI Key | ATFXVNUWQOXRRU-UHFFFAOYSA-N |
Physicochemical Characteristics
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | Vendor Data |
| pKa | Data not available | |
| LogP | Data not available |
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in modulating immune responses and neuronal function. In the tumor microenvironment, high levels of adenosine activate A2AR on immune cells, leading to immunosuppression. By blocking this interaction, this compound can restore anti-tumor immunity.[3] In the central nervous system, A2AR antagonists can modulate dopaminergic signaling, offering a potential therapeutic avenue for movement disorders such as Parkinson's disease.[1]
In Vitro Pharmacology
The biological activity of this compound has been characterized in various in vitro assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki (A2A Receptor) | 12 nM | Human A2A Receptor | [4][5] |
| KB (cAMP accumulation) | 72.8 ± 17.4 nM | A2AR agonist-mediated cAMP accumulation in HEK cells | [1][6] |
| KB (impedance responses) | 8.2 ± 4.2 nM | A2AR agonist-mediated impedance responses | [6] |
Signaling Pathway
The mechanism of action of this compound involves the blockade of the adenosine-A2AR signaling cascade. The following diagram illustrates this pathway.
Pharmacokinetics
Human Pharmacokinetics
A Phase I/Ib clinical trial in patients with advanced non-small cell lung cancer (NSCLC) provided key pharmacokinetic data for this compound.[3][7] The following table summarizes the geometric mean pharmacokinetic parameters of taminadenant at different dose levels on day 1 and day 8.
| Dose Level | Day | Cmax (ng/mL) | Tmax (hr) | AUC0-12 (hr*ng/mL) |
| 80 mg BID | 1 | 137 | 1.5 | 609 |
| 8 | 185 | 1.5 | 933 | |
| 160 mg BID | 1 | 290 | 1.5 | 1390 |
| 8 | 413 | 1.5 | 2390 | |
| 320 mg BID | 1 | 586 | 2.0 | 3440 |
| 8 | 838 | 2.0 | 5490 | |
| 480 mg BID | 1 | 800 | 2.0 | 5090 |
| 8 | 1240 | 2.0 | 8840 | |
| 640 mg BID | 1 | 967 | 2.0 | 6090 |
| 8 | 1500 | 2.0 | 11100 |
*Data extracted from Chiappori et al., 2022. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-12: Area under the plasma concentration-time curve from 0 to 12 hours; BID: twice daily.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is adapted from Núñez et al., 2018.[1]
Objective: To determine the antagonist effect of this compound on A2A receptor-mediated cyclic AMP (cAMP) accumulation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2A receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Buffer Preparation: Prepare a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Agonist Stimulation: An A2A receptor agonist (e.g., CGS21680) is added to the wells to stimulate cAMP production and incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of this compound to inhibit agonist-induced cAMP accumulation is quantified, and the functional inhibition constant (KB) is calculated.
References
- 1. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taminadenant - Wikipedia [en.wikipedia.org]
- 3. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound (Taminadenant) - Chemietek [chemietek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PBF-509 (Taminadenant): A Technical Guide for Researchers
An In-depth Review of a Potent A₂A Receptor Antagonist for Research Applications
This technical guide provides a comprehensive overview of PBF-509 (Taminadenant), a potent and selective antagonist of the adenosine A₂A receptor (A₂AR). Taminadenant is a valuable research tool for scientists and drug development professionals investigating the role of the A₂AR in various physiological and pathological processes, including neurodegenerative diseases and cancer immunotherapy. This document details its mechanism of action, provides sources for procurement, summarizes key quantitative data, and outlines detailed experimental protocols.
Suppliers of this compound (Taminadenant) for Research
This compound, also known as NIR178, is available from several chemical suppliers for research purposes. The following table lists some of the known vendors. Researchers should verify the purity and quality of the compound from their chosen supplier.
| Supplier | Website | Notes |
| MedchemExpress | --INVALID-LINK-- | Provides detailed product information and cites relevant research papers. |
| Axon Medchem | --INVALID-LINK-- | Offers this compound and other related adenosine receptor ligands. |
| BioChemPartner | --INVALID-LINK-- | Lists Taminadenant and provides contact information for inquiries. |
| Chemietek | --INVALID-LINK-- | Describes this compound as an oral immunotherapy agent and a potential pro-dopaminergic drug. |
| Selleck Chemicals | --INVALID-LINK-- | Provides information on solubility and in vivo formulation. |
Mechanism of Action and Signaling Pathway
Taminadenant is a non-xanthine, orally active, and selective antagonist of the adenosine A₂A receptor.[1][2] The A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3] In the context of the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by engaging A₂A receptors on immune cells, such as T lymphocytes.[4][5] This leads to a dampening of the anti-tumor immune response.
This compound competitively binds to the A₂A receptor, blocking the binding of adenosine and thereby inhibiting the downstream signaling cascade.[5][6] This blockade of A₂A receptor signaling can restore the activity of tumor-infiltrating lymphocytes and enhance the anti-tumor immune response. In the central nervous system, particularly in models of Parkinson's disease, antagonism of the A₂A receptor by this compound can reverse motor impairments.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1337962-47-6 | Taminadenant| this compound; PBF 509; PBF509; NIR-178; NIR 178; NIR178|BioChemPartner [biochempartner.com]
- 5. Adenosine A2A Receptor Antagonist this compound | Semantic Scholar [semanticscholar.org]
- 6. qeios.com [qeios.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Assessment of PBF-509, an Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-509 (also known as Taminadenant or NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] The A2A receptor, a G protein-coupled receptor (GPCR), is highly expressed on the surface of T-lymphocytes.[1] In the tumor microenvironment, cancer cells often produce excess adenosine, which activates A2AR on T-cells, leading to immunosuppression and allowing tumor cells to evade the immune response.[1][4] this compound selectively binds to and inhibits the A2A receptor, thereby blocking adenosine-mediated immunosuppression and reactivating a T-cell-mediated anti-tumor immune response.[1][4] These application notes provide detailed protocols for the in vitro characterization of this compound, including binding affinity, functional antagonism, and cell-based activity assays.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in antagonizing the A2A receptor signaling pathway.
Caption: this compound competitively antagonizes adenosine at the A2A receptor.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Assay Type | Ligand | Cell Line | Ki (nM) | Fold Selectivity vs. A2AR | Reference |
| Human A2A | Radioligand Binding | [3H]ZM241385 | HEK-293 | 12 | - | [2][5] |
| Human A1 | Radioligand Binding | - | CHO | - | >208 | [5] |
| Human A2B | Radioligand Binding | - | HEK-293 | - | >83 | [5] |
| Human A3 | Radioligand Binding | - | HeLa | - | >416 | [5] |
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Cell Line | Agonist | Measured Parameter | KB (nM) | Reference |
| cAMP Accumulation | HEK-293 expressing A2AR | CGS21680 | cAMP levels | 72.8 ± 17.4 | [6][7][8] |
| Impedance-based | HEK-293 expressing A2AR | CGS21680 | Cell Impedance | 8.2 ± 4.2 | [6][7][8] |
Experimental Protocols
Radioligand Binding Assay for A2A Receptor
This protocol determines the binding affinity (Ki) of this compound for the human A2A receptor.
Caption: Workflow for the A2A receptor radioligand binding assay.
Materials:
-
HEK-293 cells stably expressing the human A2A receptor.
-
Radioligand: [3H]ZM241385 or other suitable A2A receptor antagonist radioligand.
-
This compound
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells overexpressing the human A2A receptor using standard cell fractionation techniques.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer containing varying concentrations of this compound.
-
50 µL of radioligand ([3H]ZM241385) at a final concentration close to its Kd.
-
100 µL of cell membrane suspension.
-
For non-specific binding wells, add 10 µM NECA instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to functionally antagonize agonist-induced cAMP production via the A2A receptor.
Caption: Workflow for the cAMP functional antagonist assay.
Materials:
-
HEK-293 cells stably expressing the human A2A receptor.
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
This compound.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Seeding: Seed HEK-293-A2AR cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the antagonist dissociation constant (KB) using the Cheng-Prusoff or a similar appropriate equation.
-
Impedance-Based Label-Free Cell Assay
This real-time, label-free assay measures changes in cellular impedance upon A2A receptor activation and its inhibition by this compound.
Caption: Workflow for the impedance-based label-free assay.
Materials:
-
HEK-293 cells stably expressing the human A2A receptor.
-
A2A receptor agonist (e.g., CGS21680).
-
This compound.
-
Impedance-based cell analysis system (e.g., xCELLigence RTCA).
-
E-plates (96-well plates with integrated microelectrodes).
-
Cell culture medium.
Protocol:
-
Cell Seeding: Seed HEK-293-A2AR cells in an E-plate at an optimized density and allow them to adhere and grow, typically for 18-24 hours.
-
Baseline Monitoring: Place the E-plate in the impedance measurement system and monitor the baseline cell impedance until a stable signal is achieved.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 60 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (e.g., CGS21680) to the wells.
-
Real-time Measurement: Continuously monitor and record the changes in cell impedance in real-time for a specified duration (e.g., 60-120 minutes).
-
Data Analysis:
-
Normalize the impedance data (e.g., as Cell Index).
-
Generate dose-response curves by plotting the antagonist-induced inhibition of the agonist response against the this compound concentration.
-
Calculate the IC50 and KB values from these curves.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Impedance-Based Technologies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Multidimensional GPCR profiling and screening using impedance-based label-free and real-time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-free impedance-based whole cell assay to study GPCR pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PBF-509 cAMP Accumulation Assay for A2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for quantifying the antagonist activity of PBF-509 (Taminadenant) at the human Adenosine A2A receptor (A2AR) using a cyclic AMP (cAMP) accumulation assay. This compound is a potent and selective A2AR antagonist.[1][2] The A2A receptor is a Gs protein-coupled receptor (GPCR) whose activation by an agonist, such as adenosine, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[3][4] This assay measures the ability of this compound to inhibit agonist-induced cAMP production, allowing for the determination of its potency (IC50). The protocols described herein are applicable to common assay formats, including HTRF and luminescence-based methods, and are intended for use in drug discovery and pharmacological research.
Signaling Pathway
The Adenosine A2A receptor signals through the Gs alpha-subunit of its associated G-protein.[3] Agonist binding initiates a cascade that activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[3] As an antagonist, this compound binds to the A2A receptor but does not elicit a response, instead blocking the binding and subsequent signaling of agonists like adenosine.[5][6]
Caption: A2A receptor Gs signaling pathway.
Quantitative Data for this compound
The potency of this compound has been characterized through binding and functional assays. The data presented below is derived from published literature. The IC50 value is determined from the dose-response curve generated by the protocols in this document.
| Parameter | Value | Species | Notes | Reference |
| Ki | 12 nM | Human | Receptor binding affinity measured in buffer. | [1][7] |
| Ki | 32 nM | Human | Receptor binding affinity measured in human plasma. | [7] |
| Assay Type | Antagonist | Human | Selectively binds to and inhibits A2AR, resulting in the inhibition of cAMP accumulation. | [6][7] |
Experimental Workflow
The general workflow for determining the IC50 of this compound involves treating A2AR-expressing cells with the antagonist before stimulating them with a known agonist. The resulting cAMP levels are then measured to quantify the inhibitory effect of this compound.
Caption: General workflow for the this compound antagonist assay.
Experimental Protocols
Two common, non-radioactive methods for measuring cAMP accumulation are detailed below. It is recommended to use cells stably expressing the human A2A receptor, such as HEK293 or CHO cells, for optimal results.[5][7]
Protocol 1: HTRF-Based cAMP Assay
This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay principle.[8][9] Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. A high level of intracellular cAMP results in a low FRET signal.[9]
A. Materials and Reagents
-
HEK293 cells stably expressing human A2A receptor (HEK293-hA2AR)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, appropriate selection agents)
-
This compound
-
A2A Receptor Agonist (e.g., NECA or CGS21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
HTRF cAMP Assay Kit (containing cAMP-d2 tracer, anti-cAMP Cryptate antibody, lysis buffer, and cAMP standards)
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
B. Assay Procedure
-
Cell Seeding:
-
Culture HEK293-hA2AR cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer provided with the assay kit.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.[10] The optimal cell number should be determined empirically but is typically between 2,000-10,000 cells/well.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.
-
Add 5 µL of the this compound dilutions to the appropriate wells. For control wells (maximum and minimum signal), add 5 µL of buffer.
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Agonist Stimulation:
-
Prepare the A2A agonist at a concentration that yields 80% of the maximal response (EC80). This concentration must be determined in a separate agonist dose-response experiment.
-
To all wells (except the basal/minimum signal control), add 5 µL of the EC80 agonist solution. To the minimum signal wells, add 5 µL of stimulation buffer.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's instructions. This typically involves mixing the cAMP-d2 and anti-cAMP Cryptate reagents in lysis buffer.
-
Add 10 µL of the combined lysis and detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[10]
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (Cryptate) and 620 nm (d2).
-
Calculate the 665/620 ratio and the Delta F % according to the kit's data reduction formula.
-
C. Data Analysis
-
Normalize the data by setting the signal from the agonist-only wells (no antagonist) as 0% inhibition and the signal from the basal wells (no agonist) as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.
Protocol 2: Luminescence-Based cAMP Assay (cAMP-Glo™ Type)
This protocol is based on a bioluminescent assay format where the amount of generated cAMP is inversely proportional to the light output.[11] The assay principle relies on the cAMP-dependent activation of Protein Kinase A (PKA), which consumes ATP. The remaining ATP is detected using a luciferase/luciferin reaction; thus, high cAMP leads to low luminescence.[11]
A. Materials and Reagents
-
HEK293 cells stably expressing human A2A receptor (HEK293-hA2AR)
-
Cell Culture Medium
-
This compound
-
A2A Receptor Agonist (e.g., NECA)
-
Induction Buffer (e.g., PBS or serum-free media containing a PDE inhibitor like IBMX or Ro 20-1724)[12]
-
cAMP-Glo™ Assay Kit (Promega) or similar (containing Lysis Buffer, Detection Solution with PKA, and Kinase-Glo® Reagent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
B. Assay Procedure
-
Cell Seeding:
-
Prepare cells as described in Protocol 1.
-
Dispense 7.5 µL of cell suspension in induction buffer into each well of a 384-well plate.[13]
-
-
Antagonist and Agonist Addition:
-
Prepare 3X concentrated serial dilutions of this compound.
-
Prepare a 3X concentrated EC80 solution of the A2A agonist.
-
Combine the this compound dilutions and the agonist solution. For controls, prepare agonist-only (0% inhibition) and buffer-only (100% inhibition) solutions.
-
Add 7.5 µL of the antagonist/agonist mixtures to the cells.
-
Incubate for 15-20 minutes at room temperature.[13]
-
-
Cell Lysis:
-
Add 7.5 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate the plate with shaking for 15 minutes at room temperature.[13]
-
-
cAMP Detection:
-
ATP Detection and Signal Reading:
C. Data Analysis
-
The raw luminescent signal is inversely proportional to the cAMP concentration.
-
Normalize the data: Set the signal from basal wells (no agonist) as 0% inhibition and the signal from agonist-only wells as 100% response (which corresponds to minimum inhibition).
-
Plot the luminescent signal (or a calculated % inhibition) against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
Application Notes and Protocols for T-cell Proliferation Assay with PBF-509
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-509, also known as Taminadenant, is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high concentrations of adenosine suppress anti-tumor immune responses by activating A2AR on T-cells, leading to inhibition of T-cell proliferation and effector function.[1] this compound is an orally bioavailable small molecule that blocks this immunosuppressive pathway, thereby restoring and enhancing T-cell-mediated anti-tumor immunity.[1] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.
Mechanism of Action: A2A Receptor Antagonism
The adenosine A2A receptor is a G-protein coupled receptor highly expressed on the surface of T-lymphocytes.[1] Its activation by adenosine triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, ultimately leading to the suppression of T-cell activation and proliferation.[1] this compound competitively binds to the A2A receptor, preventing adenosine from exerting its immunosuppressive effects and thus promoting T-cell activity.
Data Presentation
The following table presents illustrative data on the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3/CD28 antibodies in the presence of an adenosine analog (NECA). Proliferation is measured as the percentage of divided CD8+ T-cells. This data is representative of expected results and should be used for guidance purposes.
| Treatment Group | This compound Concentration (nM) | NECA (10 µM) | % Divided CD8+ T-cells |
| Unstimulated Control | 0 | - | 2.5 |
| Stimulated Control | 0 | - | 85.3 |
| Stimulated + NECA | 0 | + | 25.7 |
| Stimulated + NECA + this compound | 1 | + | 42.1 |
| Stimulated + NECA + this compound | 10 | + | 68.9 |
| Stimulated + NECA + this compound | 100 | + | 82.4 |
| Stimulated + NECA + this compound | 1000 | + | 84.6 |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
Protocol 2: T-cell Proliferation Assay using CFSE Staining
Materials:
-
Isolated PBMCs
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
NECA (5′-(N-Ethylcarboxamido)adenosine) - an adenosine analog
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
-
Flow cytometer
-
Fluorescently conjugated antibodies against CD3, CD4, and CD8
Experimental Workflow:
Procedure:
-
CFSE Staining:
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-stained PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare and add 50 µL of the treatment solutions to the respective wells:
-
Unstimulated Control: Medium only.
-
Stimulated Control: Anti-CD3/CD28 antibodies.
-
Suppressed Control: Anti-CD3/CD28 antibodies + NECA (final concentration 10 µM).
-
This compound Treatment: Anti-CD3/CD28 antibodies + NECA + varying concentrations of this compound (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with fluorescently conjugated antibodies against CD3, CD4, and CD8 for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, followed by gating on CD3+, CD4+, and CD8+ T-cell subsets.
-
Assess T-cell proliferation by analyzing the dilution of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Logical Relationships in the Assay
The T-cell proliferation assay with this compound is designed to demonstrate the compound's ability to reverse adenosine-mediated immunosuppression. The logical relationship between the different components of the assay is crucial for interpreting the results.
Explanation of Logical Relationships:
-
TCR Stimulation (Anti-CD3/CD28): This is the primary signal to induce T-cell activation and proliferation.
-
Adenosine Analog (NECA): This mimics the immunosuppressive tumor microenvironment by activating the A2A receptor and inhibiting T-cell proliferation.
-
This compound: The A2A receptor antagonist is expected to block the inhibitory effect of the adenosine analog.
-
T-Cell Proliferation: The readout of the assay, measured by CFSE dilution. A successful reversal of suppression by this compound will result in increased T-cell proliferation in the presence of the adenosine analog.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a T-cell proliferation assay. The detailed protocols and illustrative data will aid researchers in designing and executing experiments to evaluate the immunomodulatory effects of this promising A2A receptor antagonist. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental logic.
References
PBF-509 Mouse Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-509 (taminadenant) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high levels of adenosine suppress the anti-tumor immune response by binding to A2AR on various immune cells, particularly T lymphocytes.[3][4] this compound blocks this immunosuppressive pathway, thereby reactivating T-cell-mediated immunity against cancer cells.[1] Preclinical studies in mouse models have demonstrated that this compound can significantly reduce tumor growth and metastasis, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[5]
These application notes provide detailed protocols for conducting in vivo efficacy studies of this compound in a syngeneic mouse cancer model, a critical step in the preclinical evaluation of this and other immuno-oncology agents.
Signaling Pathway and Mechanism of Action
The antitumor activity of this compound is centered on the blockade of the adenosine A2A receptor signaling pathway within the tumor microenvironment.
References
- 1. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Dosing and Administration of PBF-509 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-509, also known as Taminadenant, is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2AR on immune cells, particularly T lymphocytes.[1] this compound blocks this immunosuppressive pathway, thereby reactivating the T-cell-mediated immune response against cancer cells.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, based on published preclinical data.
Mechanism of Action Signaling Pathway
This compound functions by inhibiting the adenosine A2A receptor signaling pathway in immune cells. Within the tumor microenvironment, stressed or dying tumor cells release adenosine triphosphate (ATP), which is converted to adenosine by the ectonucleotidases CD39 and CD73. Adenosine then binds to the A2A receptor on the surface of T cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This cascade ultimately suppresses T cell activation, proliferation, and cytokine release, allowing the tumor to evade immune destruction. This compound competitively binds to the A2A receptor, preventing adenosine from binding and thereby blocking this immunosuppressive signal. This restores T cell effector functions and enhances the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the dosing and efficacy of this compound in syngeneic mouse models of cancer.
Table 1: In vivo Dosing Regimen of this compound in Mice
| Parameter | Details |
| Drug | This compound (Taminadenant) |
| Animal Model | Syngeneic C57Bl/6 mice |
| Tumor Models | B16-CD73+ melanoma (intravenous injection) MCA205 sarcoma (intravenous injection) |
| Administration Route | Oral Gavage |
| Dose Levels | 15 mg/kg/day 30 mg/kg/day |
| Treatment Schedule | Daily |
| Treatment Duration | 7 or 15 days |
Table 2: In vivo Efficacy of this compound in Mouse Cancer Models
| Tumor Model | Treatment Group | Dose | Duration | Primary Endpoint | Result |
| B16-CD73+ Lung Metastasis | Vehicle Control | - | 15 days | Mean number of lung nodules | ~150 |
| This compound | 15 mg/kg/day | 15 days | Mean number of lung nodules | ~75 (Significant reduction) | |
| Vehicle Control | - | 15 days | Mean lung weight (grams) | ~0.35 | |
| This compound | 15 mg/kg/day | 15 days | Mean lung weight (grams) | ~0.25 (Significant reduction) | |
| MCA205 Lung Metastasis | Vehicle Control | - | 7 days | Mean number of lung nodules | ~125 |
| This compound | 30 mg/kg/day | 7 days | Mean number of lung nodules | ~50 (Significant reduction) | |
| Vehicle Control | - | 7 days | Mean lung weight (grams) | ~0.3 | |
| This compound | 30 mg/kg/day | 7 days | Mean lung weight (grams) | ~0.2 (Significant reduction) |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Note: The specific vehicle used for this compound in the key preclinical mouse studies was not explicitly stated in the primary publication. Therefore, a common vehicle for oral gavage of similar small molecules is provided below. It is highly recommended to perform small-scale formulation and stability tests before preparing a large batch for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile water or saline
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 15 mg/kg or 30 mg/kg) and the average body weight of the mice, calculate the total amount of this compound needed for the study.
-
Prepare the vehicle: A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, and water/saline. A typical ratio is 10% DMSO, 40% PEG300, and 50% sterile water or saline.
-
Formulate the dosing solution/suspension:
-
Weigh the calculated amount of this compound powder.
-
First, dissolve the this compound powder in the required volume of DMSO.
-
Next, add the PEG300 and vortex thoroughly.
-
Finally, add the sterile water or saline dropwise while continuously vortexing to form a homogenous suspension or solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
-
Storage: It is recommended to prepare the formulation fresh before each administration. If short-term storage is necessary, store at 2-8°C, protected from light. Before use, allow the formulation to return to room temperature and vortex thoroughly to ensure homogeneity.
In vivo Administration of this compound by Oral Gavage
Materials:
-
This compound formulation
-
Syringes (1 mL)
-
Sterile, ball-tipped oral gavage needles (e.g., 20-22 gauge for mice)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the mice to handling and the gavage procedure for several days before the start of the experiment to minimize stress.
-
Use appropriate and gentle restraint techniques.
-
-
Dose Calculation:
-
Weigh each mouse on the day of dosing to accurately calculate the volume of the this compound formulation to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
-
Administration:
-
Attach the gavage needle to the syringe containing the calculated volume of the this compound formulation.
-
Ensure there are no air bubbles in the syringe.
-
Gently restrain the mouse and insert the gavage needle into the esophagus. Be careful not to enter the trachea.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a syngeneic mouse model of metastatic cancer.
References
Application Notes and Protocols: PBF-509 and Spartalizumab Combination Study
These application notes provide a detailed overview of the clinical study protocol for the combination of PBF-509 (Taminadenant), an adenosine A2A receptor (A2AR) antagonist, and Spartalizumab (PDR001), a programmed cell death-1 (PD-1) inhibitor, for the treatment of advanced non-small cell lung cancer (NSCLC).[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the clinical application and experimental methodology of this combination therapy.
Introduction
The combination of this compound and spartalizumab is a novel immunotherapeutic approach that targets two distinct but complementary pathways of immune suppression in the tumor microenvironment. This compound is an orally bioavailable small molecule that selectively antagonizes the A2A receptor, thereby mitigating the immunosuppressive effects of adenosine.[1][3][4] Spartalizumab is a humanized monoclonal antibody that blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2), thereby restoring T-cell-mediated antitumor immunity.[5][6][7] The rationale for this combination is to enhance the antitumor immune response by simultaneously inhibiting two major mechanisms of tumor immune evasion.[1]
Signaling Pathways
High concentrations of adenosine in the tumor microenvironment lead to the activation of A2A receptors on immune cells, such as T-cells and natural killer (NK) cells.[8][9] This activation triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to the suppression of immune cell activity and proliferation.[1][10] this compound, as a selective A2AR antagonist, blocks this interaction, thereby preventing the downstream immunosuppressive signaling and reactivating the antitumor immune response.[1][3]
Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T-cells.[11][12] This interaction delivers an inhibitory signal to the T-cell, leading to its exhaustion and inactivation, thus allowing the tumor to evade immune surveillance.[11][13] Spartalizumab is a PD-1 inhibitor that binds to the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2.[5][7][14] This blockade removes the inhibitory signal, thereby restoring the T-cell's ability to recognize and attack tumor cells.[7]
References
- 1. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Spartalizumab used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 12. Various Uses of PD1/PD-L1 Inhibitor in Oncology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Preparing PBF-509 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of PBF-509 (also known as Taminadenant or NIR178). This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint inhibitor.[1][2][3] Accurate preparation of stock solutions is critical for reproducible results in both in vitro and in vivo studies aimed at investigating the therapeutic potential of this compound. This guide summarizes the essential physicochemical properties of this compound and outlines a step-by-step procedure for solubilization and storage to ensure the integrity and stability of the compound.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively targets the adenosine A2A receptor.[4] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of T lymphocytes by binding to A2AR. By blocking this interaction, this compound abrogates the adenosine-mediated immunosuppression, leading to the activation of a T-cell-mediated immune response against cancer cells.[4][5] This mechanism of action has positioned this compound as a promising candidate for cancer immunotherapy.[6][7]
Physicochemical and Solubility Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Synonyms | Taminadenant, NIR178 | [1][8] |
| Molecular Formula | C₁₀H₈BrN₇ | [2] |
| Molecular Weight | 306.12 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 61 - 125 mg/mL (approximately 199 - 408 mM) | [1][8] |
| Ki Value | 12 nM (for human A2A receptor) | [2][3] |
This compound Signaling Pathway
This compound functions by interrupting the adenosine A2A receptor signaling cascade in immune cells, particularly T cells. The binding of adenosine to A2AR on the T cell surface activates a Gs protein-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade ultimately suppresses T cell receptor (TCR) signaling, leading to reduced proliferation, cytokine release, and cytotoxic activity. This compound, as an antagonist, blocks the initial binding of adenosine, thereby preventing this immunosuppressive signaling and restoring T cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound (Taminadenant) - Chemietek [chemietek.com]
- 4. Facebook [cancer.gov]
- 5. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pipeline - Palobiofarma [palobiofarma.com]
- 7. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
PBF-509: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-509, also known as Taminadenant or NIR178, is a potent, selective, and orally bioavailable antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2AR on immune cells, particularly T lymphocytes.[2] this compound blocks this immunosuppressive pathway, thereby restoring and enhancing the cytotoxic activity of T cells against tumor cells.[2][3] These characteristics make this compound a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.[4]
This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, focusing on its application in cancer and immunology research.
Mechanism of Action
This compound selectively binds to the adenosine A2A receptor, preventing the binding of its natural ligand, adenosine. The binding of adenosine to A2AR on T cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses T-cell receptor (TCR) signaling and inhibits T-cell proliferation, cytokine release, and cytotoxic activity. By blocking this interaction, this compound effectively removes the "brake" that adenosine imposes on the anti-tumor immune response, leading to enhanced T-cell-mediated tumor cell killing.
Quantitative Data
The following table summarizes key quantitative parameters of this compound, providing a reference for its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Binding Affinity) | 12 nM | Human A2A Receptor | [1] |
| 32 nM | Human A2A Receptor in human plasma | [5] | |
| KB (Antagonist Activity) | 72.8 ± 17.4 nM | A2AR-expressing HEK-293 cells (cAMP assay) | [6][7] |
| 8.2 ± 4.2 nM | A2AR-expressing HEK-293 cells (impedance-based assay) | [6][7] |
Note: IC50 values for direct cytotoxicity in cancer cell lines are not widely reported, as the primary mechanism of this compound is immuno-modulatory rather than direct cell killing. Researchers should determine the optimal concentration range for their specific cell line and assay.
Experimental Protocols
Protocol 1: Determination of this compound Effect on Cancer Cell Viability (MTT Assay)
This protocol is designed to assess the direct cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 value, if applicable.
-
Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol assesses the ability of this compound to reverse adenosine-induced suppression of T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Complete RPMI-1640 medium with 10% FBS
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Adenosine or a stable A2AR agonist (e.g., NECA)
-
This compound
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Isolate PBMCs or T cells.
-
Resuspend cells in PBS at 1x10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the reaction with 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete medium.
-
Plate cells in a 96-well round-bottom plate at 2x10^5 cells/well.
-
Add the A2AR agonist (e.g., 10 µM NECA) to the appropriate wells.
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM).
-
Add the T-cell activation stimulus.
-
Include appropriate controls (unstimulated, stimulated without agonist, stimulated with agonist but no this compound).
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and assessing the dilution of CFSE, which indicates cell proliferation.
-
Conclusion
This compound is a valuable tool for investigating the role of the adenosine A2A receptor in cancer immunology. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. Given its primary mechanism of action, the most significant in vitro effects of this compound will likely be observed in co-culture systems involving both immune cells and cancer cells, or in assays specifically designed to measure immune cell function. Researchers are encouraged to optimize the described protocols for their specific cell types and experimental questions.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PBF-509 in Tumor Microenvironment Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
PBF-509 (also known as Taminadenant or NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] In the tumor microenvironment (TME), high levels of adenosine are often present, which suppresses the anti-tumor immune response by binding to A2AR on immune cells, particularly T lymphocytes.[1][2][4] By blocking this interaction, this compound abrogates adenosine-mediated immunosuppression and reactivates T-cell-mediated immune responses against tumor cells.[2][5] This makes this compound a promising agent for cancer immunotherapy, both as a monotherapy and in combination with other treatments like immune checkpoint inhibitors.[1][6]
Mechanism of Action: The Adenosine Signaling Pathway
In the TME, stressed or dying tumor cells release adenosine triphosphate (ATP), which is converted to adenosine by ectoenzymes CD39 and CD73. Adenosine then binds to A2A receptors on the surface of immune cells, such as T cells and natural killer (NK) cells. This binding triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to the suppression of immune cell activation, proliferation, and effector functions. This compound competitively binds to the A2AR, preventing adenosine from binding and thereby blocking this immunosuppressive signal.
Caption: this compound blocks adenosine binding to A2AR on immune cells.
Quantitative Data
The following tables summarize the in vitro activity and clinical trial data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| Ki | 12 nM | Human A2aR Binding Assay (Buffer) | [3][7] |
| Ki | 32 nM | Human A2aR Binding Assay (Human Plasma) | [7] |
| KB | 72.8 nM | cAMP Accumulation Assay (A2AR-transfected HEK cells) | [8] |
| KB | 8.2 nM | Impedance Response Assay | [8] |
Table 2: Summary of Phase I/Ib Clinical Trial of Taminadenant (this compound) in Advanced NSCLC [1][9]
| Treatment Arm | Patient Population | Dosing | Maximum Tolerated Dose (MTD) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Monotherapy | 25 patients (76% prior immunotherapy) | 80-640 mg, orally, twice daily | 480 mg, twice daily | 8% (1 CR, 1 PR in immunotherapy-naïve) | 36% (9 patients with SD) |
| Combination Therapy | 25 patients (36% prior immunotherapy) | 160-320 mg, orally, twice daily | 240 mg, twice daily | 8.3% (1 CR, 1 PR in immunotherapy-naïve) | 64% (16 patients with SD) |
CR: Complete Response, PR: Partial Response, SD: Stable Disease. Data from Chiappori et al., 2022.[1][9][10]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on the tumor microenvironment.
1. Protocol for In Vitro Treatment of Immune Cells
This protocol describes the treatment of isolated immune cells (e.g., T cells) or co-cultures with cancer cells to assess the effect of this compound on immune function.
Materials:
-
This compound (Taminadenant)
-
DMSO (for stock solution)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Isolated primary immune cells or immune cell lines
-
Adenosine or an A2AR agonist (e.g., NECA)
-
Plates for cell culture (e.g., 96-well)
-
Reagents for downstream analysis (e.g., proliferation assay kit, cytokine ELISA kit)
Procedure:
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed immune cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete medium.
-
Pre-treatment with this compound: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 1 nM to 10 µM). Add the diluted this compound to the cells and incubate for 1-2 hours at 37°C, 5% CO2. Include a vehicle control (DMSO).
-
Adenosine Stimulation: Add an A2AR agonist or adenosine to the wells to simulate the immunosuppressive TME.
-
Incubation: Incubate the plate for 24-72 hours, depending on the downstream assay.
-
Analysis: Perform downstream analyses such as:
-
Proliferation Assays: Use assays like MTS or CFSE to measure T cell proliferation.
-
Cytokine Production: Collect supernatant to measure cytokine levels (e.g., IFN-γ, IL-2) via ELISA or multiplex assays.[11]
-
Gene Expression: Lyse cells to extract RNA for qPCR analysis of immune-related genes.
-
2. Protocol for Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the analysis of immune cell populations within a tumor following in vivo treatment with this compound.
Materials:
-
Fresh tumor tissue from an animal model
-
RPMI-1640 medium
-
Tumor dissociation kit (e.g., collagenase, DNase)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS + 2% FBS)
-
Fc receptor block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -PD-1)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Tumor Dissociation: Mince the fresh tumor tissue into small pieces and digest using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filtration: Pass the cell suspension through a 70 µm cell strainer to remove clumps.
-
RBC Lysis: If significant red blood cell contamination is present, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes. Quench the reaction with FACS buffer.
-
Cell Counting: Count the viable cells using a hemocytometer or automated cell counter.
-
Staining: a. Resuspend 1-2 x 10^6 cells in FACS buffer. b. Block Fc receptors for 10-15 minutes on ice. c. Add the antibody cocktail for surface markers and incubate for 30 minutes on ice, protected from light. d. Wash the cells twice with FACS buffer. e. If staining for intracellular markers (e.g., FoxP3), proceed with a fixation/permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining. f. Resuspend the final cell pellet in FACS buffer containing a viability dye.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on viable, single, CD45+ cells to identify the immune infiltrate, and subsequently gate on specific populations (e.g., CD4+ T cells, CD8+ T cells).[12]
3. Protocol for Immunohistochemistry (IHC) for A2AR Expression
This protocol is for visualizing the expression of A2AR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H2O2)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against A2AR
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer.
-
Peroxidase Block: Incubate slides with peroxidase blocking solution to quench endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with the primary anti-A2AR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Add DAB substrate and monitor for color development. Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.
-
Imaging: Analyze the slides under a microscope to assess A2AR expression and localization.[13]
4. Protocol for Cytokine Profiling
This protocol describes the measurement of multiple cytokines from plasma or cell culture supernatant using a bead-based multiplex immunoassay.
Materials:
-
Plasma samples from treated animals or patients, or cell culture supernatant
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Assay plate (96-well)
-
Assay-specific buffers and reagents
-
Multiplex plate reader
Procedure:
-
Sample Preparation: Centrifuge plasma or supernatant samples to pellet any debris. Use samples immediately or store at -80°C.
-
Assay Protocol: Follow the manufacturer's protocol for the specific multiplex kit. This typically involves: a. Adding antibody-coupled magnetic beads to the plate. b. Washing the beads. c. Adding standards, controls, and samples to the wells. d. Incubating to allow cytokines to bind to the beads. e. Adding a biotinylated detection antibody cocktail. f. Adding streptavidin-phycoerythrin (SAPE). g. Resuspending the beads in reading buffer.
-
Data Acquisition: Read the plate on a compatible multiplex analyzer.
-
Data Analysis: Use the kit-specific software to calculate the concentration of each cytokine based on the standard curve. This allows for simultaneous quantification of key cytokines like IFN-γ, IL-2, IL-6, IL-10, and TNF-α.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound.
Caption: A multi-stage workflow for this compound evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Antagonist of the Immune Checkpoint Protein Adenosine A2a Receptor Restores Tumor-Infiltrating Lymphocyte Activity in the Context of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti-PD-(L)1 and Anti-CTLA-4 in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. evetechnologies.com [evetechnologies.com]
Troubleshooting & Optimization
PBF-509 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with PBF-509 in aqueous buffers. The following information is intended to facilitate the smooth execution of experiments by providing direct answers to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound, also known as Taminadenant or NIR178, is a potent and selective antagonist of the adenosine A2A receptor (A2AR) with a Ki value of 12 nM.[1][2] It is an orally bioavailable small molecule investigated for its potential in immuno-oncology and for the treatment of Parkinson's disease.[3] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions. This is a critical concern for researchers as undissolved compound can lead to inaccurate and irreproducible results in biological assays.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." this compound is highly soluble in dimethyl sulfoxide (DMSO) but is sparingly soluble or insoluble in aqueous buffers alone.[3] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution as the solvent environment changes from organic to aqueous.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.[3] Commercial suppliers report a high solubility of this compound in DMSO, up to 61 mg/mL.[3]
Q4: How can I improve the solubility of this compound in my aqueous buffer for in vitro experiments?
A4: Several strategies can be employed to improve the aqueous solubility of this compound. These often involve the use of co-solvents and excipients. It is crucial to keep the final concentration of any organic solvent in your assay as low as possible (typically <0.5%) to avoid off-target effects. Here are some established methods:
-
Using Co-solvents: A common approach is to use a mixture of solvents. For this compound, formulations containing DMSO, PEG300, and Tween-80 have been shown to achieve a solubility of at least 2.08 mg/mL (6.79 mM).[4]
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been reported to solubilize this compound to at least 2.08 mg/mL.[4]
Q5: What are the best practices for storing this compound stock solutions?
A5: To maintain the integrity and stability of your this compound stock solution, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Quantitative Solubility Data
The following tables summarize the available solubility data for this compound in various solvent systems.
| Solvent | Reported Solubility | Source |
| DMSO | 61 mg/mL (199.26 mM) | [3] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
| Formulation Components | Reported Solubility | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.79 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.79 mM) | [4] |
| 10% DMSO, 90% Corn Oil (for in vivo use) | ≥ 2.08 mg/mL (6.79 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound using Co-solvents
This protocol is adapted from a formulation reported to achieve a solubility of ≥ 2.08 mg/mL.[4]
-
Initial Dilution: In a sterile tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Co-solvent Addition: Add 400 µL of PEG300 and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 and mix until the solution is clear.
-
Aqueous Buffer Addition: Add 450 µL of saline or your desired aqueous buffer to bring the final volume to 1 mL. Mix gently but thoroughly.
-
Final Concentration: This procedure results in a 2.08 mg/mL this compound solution with final concentrations of 10% DMSO, 40% PEG300, and 5% Tween-80. This solution can be further diluted in your assay medium, ensuring the final solvent concentrations are compatible with your experimental system.
Visualizations
Caption: this compound mechanism of action as an A2A receptor antagonist.
References
How to prevent PBF-509 precipitation in cell media
Welcome to the technical support center for PBF-509. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound in cell culture experiments, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Taminadenant, is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response by activating A2AR on immune cells like T-lymphocytes.[2][3][4] this compound blocks this immunosuppressive signaling pathway, thereby helping to restore the anti-cancer activity of these immune cells.[2][3][4] The A2AR is a G protein-coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] this compound prevents this cascade of events.[6][7]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for compounds with low aqueous solubility that are initially dissolved in a high-concentration organic solvent like DMSO. This occurs because the compound is much less soluble in the aqueous environment of the media. To prevent this, it is crucial to follow a proper dilution protocol. This typically involves preparing a high-concentration stock solution in 100% DMSO and then performing serial dilutions to a final working concentration where the final DMSO percentage in the cell culture is non-toxic to the cells (generally below 0.5%).
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may be affected at this concentration. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the tolerance of your specific cell line. For sensitive cells, aiming for a final DMSO concentration of 0.1% or lower is advisable.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Precipitate Observed After Adding this compound to Cell Media
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Dilution Technique | Avoid adding a large volume of concentrated this compound in DMSO directly to the media. Instead, add the final diluted stock solution dropwise to the pre-warmed cell media while gently swirling. |
| High Final Concentration of this compound | The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. Consider lowering the final concentration of this compound in your experiment. |
| Low Temperature of Media | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility. |
| Incorrect Stock Solution Preparation | Ensure that this compound is completely dissolved in 100% DMSO before any serial dilutions are made. If necessary, gentle warming (to 37°C) and vortexing can aid dissolution. |
| High Final DMSO Concentration | While less likely to cause precipitation of the compound itself, high DMSO concentrations can be toxic to cells, leading to cell death and debris that may be mistaken for precipitate. Keep the final DMSO concentration below 0.5%. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 306.12 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 306.12 g/mol = 0.0030612 g = 3.06 mg
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube (in this case, 1 mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
-
Final Dilution into Cell Culture Medium:
-
To prepare a 10 µM working solution, you will perform a 1:100 dilution of the 1 mM intermediate stock into the cell culture medium.
-
For example, to prepare 1 mL of the final working solution, add 10 µL of the 1 mM this compound intermediate stock to 990 µL of pre-warmed cell culture medium.
-
Important: Add the this compound stock solution to the medium, not the other way around. Add it dropwise while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
The final concentration of DMSO in this example will be 0.1%, which is well-tolerated by most cell lines.
-
Use the freshly prepared working solution immediately for your experiments.
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium (e.g., 1 µL of 100% DMSO to 1 mL of medium for a 0.1% final concentration).
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 306.12 g/mol |
| Molecular Formula | C₁₀H₈BrN₇ |
| Mechanism of Action | Adenosine A2A Receptor Antagonist |
| Recommended Solvent | DMSO |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. Final DMSO Concentration |
| Most Cancer Cell Lines | ≤ 0.5% |
| Primary Cells / Sensitive Cell Lines | ≤ 0.1% |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks adenosine-mediated immunosuppressive signaling.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot this compound precipitation issues.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Adenosine A2A Receptor Antagonist this compound | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. qeios.com [qeios.com]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PBF-509 Dosage for In Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PBF-509 in in vitro settings. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2AR on the surface of immune cells, such as T lymphocytes and Natural Killer (NK) cells.[2][3] This interaction triggers an immunosuppressive signaling cascade that dampens the anti-tumor immune response. This compound works by blocking adenosine from binding to the A2AR, thereby abrogating this immunosuppressive signal and restoring the ability of T cells and NK cells to recognize and eliminate cancer cells.[2][3]
Q2: What is the primary in vitro effect of this compound on cancer cells versus immune cells?
A2: The primary in vitro effect of this compound is the restoration of immune cell function in the presence of immunosuppressive adenosine. It is not designed to be directly cytotoxic to cancer cells. Therefore, experiments measuring direct anti-proliferative or cytotoxic effects on cancer cell lines in the absence of immune cells may not yield significant results. The main application of this compound in vitro is to reverse the adenosine-mediated suppression of immune cells, leading to enhanced anti-tumor immunity.[4][5]
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
A3: The optimal concentration of this compound for in vitro experiments depends on the specific cell type and assay. Based on its biochemical potency, a starting concentration range of 10 nM to 1 µM is recommended for functional assays involving immune cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6][7] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on immune cell function. | Suboptimal Concentration: The concentration of this compound may be too low to effectively block the A2A receptor in your specific cell type. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Insufficient Adenosine Suppression: The assay may not have a sufficiently high concentration of adenosine or an A2AR agonist to induce immunosuppression, thus masking the effect of this compound. | Ensure your assay includes an appropriate concentration of an A2AR agonist (e.g., NECA or CGS21680) to establish an immunosuppressive baseline. | |
| Compound Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot stocks to minimize freeze-thaw cycles. Information on the stability of this compound in aqueous solutions is limited, so it is best to prepare fresh dilutions for each experiment.[8] | |
| High background signal or unexpected cytotoxicity. | High DMSO Concentration: The final concentration of DMSO in the cell culture may be too high, leading to cellular stress or toxicity. | Ensure the final DMSO concentration in your experiment does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess its effect on your cells.[8] |
| Off-Target Effects: At very high concentrations, this compound may have off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Precipitation of this compound in cell culture medium. | Low Solubility in Aqueous Media: this compound, like many small molecules, has lower solubility in aqueous solutions compared to DMSO. | Prepare fresh dilutions of this compound in pre-warmed cell culture medium immediately before use. Ensure thorough mixing by vortexing or gentle agitation. A stepwise dilution may also help prevent precipitation.[6] |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Selectivity
| Parameter | Value | Species | Cell Line/System | Reference |
| Ki (A2A Receptor) | 12 nM | Human | Transfected HEK-293 cells | [9] |
| Selectivity vs. A1 Receptor | ~208-fold | Human | Transfected CHO cells | [10] |
| Selectivity vs. A2B Receptor | ~83-fold | Human | Transfected HEK-293 cells | [10] |
| Selectivity vs. A3 Receptor | ~416-fold | Human | Transfected HeLa cells | [10] |
Key Experimental Protocols
cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by an A2A receptor agonist.
Materials:
-
HEK293 cells stably expressing the human A2A receptor
-
A2A receptor agonist (e.g., NECA or CGS21680)
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the HEK293-A2A cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50 value.
T-Cell Activation Assay (IFN-γ and Granzyme B Production)
This assay assesses the ability of this compound to restore the function of T cells suppressed by adenosine.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
A2A receptor agonist (e.g., NECA) or a source of adenosine
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
ELISA or ELISpot kits for IFN-γ and Granzyme B
-
Flow cytometer and corresponding antibodies for intracellular cytokine staining (optional)
Procedure:
-
Isolate PBMCs or T cells from healthy donor blood.
-
Pre-treat the cells with an A2A receptor agonist (e.g., 10 µM NECA) for 30 minutes to induce an immunosuppressive state.
-
Add varying concentrations of this compound (e.g., 10 nM to 1 µM) and incubate for 1 hour.
-
Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatant to measure IFN-γ and Granzyme B secretion by ELISA or ELISpot.[11][12][13]
-
Alternatively, perform intracellular cytokine staining and analyze by flow cytometry to determine the percentage of IFN-γ and Granzyme B-producing T cells.[14][15]
Data Analysis:
-
Compare the levels of IFN-γ and Granzyme B in this compound-treated groups to the adenosine-suppressed control group to determine the extent of functional restoration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. qeios.com [qeios.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of IFN-γ and granzyme-B production by in "sitro" technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Granzyme B Produced by Natural Killer Cells Enhances Inflammatory Response and Contributes to the Immunopathology of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interferon Gamma Induces Changes in Natural Killer (NK) Cell Ligand Expression and Alters NK Cell-Mediated Lysis of Pediatric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PBF-509 Preclinical Development
This technical support center provides essential information for researchers and drug development professionals working with the adenosine A2A receptor antagonist, PBF-509 (also known as taminadenant or NIR178). The following resources are designed to address common questions and troubleshooting scenarios that may arise during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2AR on T-lymphocytes, leading to immunosuppression.[1][2] this compound blocks this interaction, thereby abrogating the adenosine-mediated inhibition of T-cells and reactivating a T-cell-mediated immune response against tumor cells.[1][2]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound from clinical studies?
A2: Clinical trials in patients with advanced non-small cell lung cancer (NSCLC) have identified the following Grade 3 dose-limiting toxicities:
-
Monotherapy: Increased alanine aminotransferase (ALT)/aspartate aminotransferase (AST) and nausea.[2][3][4]
-
Combination therapy (with spartalizumab): Pneumonitis, fatigue, and increased ALT/AST.[2][3][4]
Q3: Is there publicly available data on the dose-limiting toxicities of this compound in preclinical animal models?
A3: Based on extensive literature searches, specific quantitative data on dose-limiting toxicities from preclinical toxicology studies of this compound in animal models are not publicly available. While clinical trial publications mention that the starting doses for human studies were determined based on animal safety and tolerability data, the detailed findings of these preclinical studies have not been published.[2]
Q4: What is the recommended maximum tolerated dose (MTD) of this compound in humans?
A4: In a Phase I study with advanced NSCLC patients, the MTD for this compound as a single agent was established at 480 mg twice daily. When administered in combination with the anti-PD-1 antibody spartalizumab, the MTD was 240 mg twice daily.[2][3][4]
Troubleshooting Guide for Preclinical Experiments
This guide is intended to help researchers anticipate and address potential issues during in vivo studies with this compound, based on observations from clinical trials and the known pharmacology of A2A receptor antagonists.
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (ALT/AST) in blood samples | Hepatotoxicity is a potential dose-related effect, as observed in human clinical trials.[2][3][4] | - Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly throughout the study.- Consider dose de-escalation or less frequent dosing schedule.- Perform histopathological analysis of liver tissue at study termination to assess for signs of injury. |
| Signs of Respiratory Distress (e.g., rapid breathing, lethargy) | Pneumonitis was a dose-limiting toxicity in human combination therapy.[2][3][4] While less common in monotherapy, it should be monitored. | - Closely observe animals for any signs of respiratory distress.- At necropsy, carefully examine lung tissue for inflammation or other pathological changes.- Consider including lung function assessments in the study design if feasible. |
| Reduced Food Intake, Weight Loss, or Dehydration | Nausea and fatigue were reported as DLTs in humans.[2][3][4] These may manifest as generalized malaise in animal models. | - Monitor body weight, food and water intake, and general appearance daily.- Provide supportive care, such as palatable diet or hydration support, as needed.- Evaluate for potential gastrointestinal toxicity. |
Summary of Dose-Limiting Toxicities in Clinical Trials
The following table summarizes the key dose-limiting toxicities observed for this compound in a Phase I clinical trial in patients with advanced non-small cell lung cancer.
| Treatment Arm | Dose Level | Dose-Limiting Toxicity (Grade 3) | Number of Patients Affected (%) |
| This compound Monotherapy | 640 mg twice daily | Alanine/Aspartate Aminotransferase Increase | 1 (4.0%) |
| 640 mg twice daily | Nausea | 1 (4.0%) | |
| This compound + Spartalizumab | 160 mg and 240 mg twice daily | Pneumonitis | 2 (8.0%) |
| 320 mg twice daily | Fatigue | 1 (4.0%) | |
| 320 mg twice daily | Alanine/Aspartate Aminotransferase Increase | 1 (4.0%) |
Data sourced from a Phase I/Ib study in advanced NSCLC patients.[2][3][4]
Experimental Protocols
As specific preclinical toxicology study protocols for this compound are not publicly available, the following is a generalized protocol for a dose-range finding study in rodents, which is a common preliminary step in assessing the toxicity of a new chemical entity.
Title: A 14-Day Dose-Range Finding Study of this compound in Sprague-Dawley Rats via Oral Gavage
1. Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound when administered daily for 14 consecutive days.
2. Materials:
- This compound (Taminadenant)
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Sprague-Dawley rats (5 males and 5 females per group)
- Standard laboratory animal diet and water
- Oral gavage needles
- Equipment for clinical observations, body weight measurement, blood collection, and euthanasia.
3. Methods:
- Animal Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Dose Groups:
- Group 1: Vehicle control (oral gavage)
- Group 2: Low dose this compound
- Group 3: Mid dose this compound
- Group 4: High dose this compound (Dose levels should be selected based on preliminary in vitro cytotoxicity data and/or acute toxicity studies.)
- Dosing: Animals are dosed once daily via oral gavage for 14 consecutive days.
- Observations:
- Mortality and morbidity checks are performed twice daily.
- Detailed clinical observations are recorded daily, including changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.
- Body weights are recorded prior to dosing and at least weekly thereafter.
- Food consumption is measured weekly.
- Clinical Pathology: On Day 15, blood samples are collected for hematology and clinical chemistry analysis (including liver and kidney function markers).
- Necropsy and Histopathology: All animals are euthanized at the end of the study. A full necropsy is performed, and major organs are weighed. Tissues are collected and preserved for histopathological examination.
4. Data Analysis: Data on body weight, food consumption, clinical pathology, and organ weights are analyzed for statistically significant differences between treated and control groups. Histopathology findings are qualitatively assessed. The MTD is determined based on the dose that causes no mortality and does not exceed a predefined level of toxicity (e.g., 10% body weight loss or significant organ toxicity).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: Generalized workflow for a dose-range finding toxicology study.
References
Off-target effects of Taminadenant in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Taminadenant (also known as PBF-509 or NIR-178) in cell-based assays. Taminadenant is a potent and selective antagonist of the adenosine A2A receptor (A2AR), and understanding its behavior in vitro is crucial for obtaining reliable experimental results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Taminadenant?
A1: Taminadenant is a non-xanthine antagonist of the adenosine A2A receptor (A2AR).[4] Its primary mechanism is to selectively bind to and inhibit the A2AR, a G protein-coupled receptor.[1] This action blocks the downstream signaling cascade initiated by adenosine, most notably the accumulation of cyclic AMP (cAMP).[1][2] In the context of immuno-oncology, this blockade reverses the immunosuppressive effects of adenosine in the tumor microenvironment, thereby reactivating T-cell-mediated anti-tumor immune responses.[5][6]
Q2: How selective is Taminadenant for the A2A receptor over other adenosine receptor subtypes?
A2: Taminadenant exhibits high selectivity for the A2A receptor. One study reported a Ki value of 12 nM for the A2A receptor, with significantly lower affinity for other adenosine receptor subtypes.[3][4] This high selectivity is a key feature of the compound, minimizing potential confounding effects from interactions with A1, A2B, and A3 receptors at appropriate working concentrations.
Q3: Are there any known off-target effects of Taminadenant that I should be aware of in my cell-based assays?
Q4: I am not seeing the expected antagonist effect of Taminadenant in my cAMP assay. What could be the reason?
A4: Several factors could contribute to this. First, ensure that your cells express functional A2A receptors and that the A2AR agonist you are using is potent and used at an appropriate concentration (typically EC50 to EC80) to induce a robust cAMP signal.[8] Verify the integrity and concentration of your Taminadenant stock solution. Also, consider the assay kinetics; a pre-incubation period with Taminadenant before adding the agonist is often necessary to allow for receptor binding.[9] Finally, ensure your cAMP assay reagents are functioning correctly by using appropriate controls.[10][11]
Q5: Can Taminadenant affect cell viability or proliferation directly?
A5: Taminadenant's primary role is to block A2AR signaling. In cancer immunotherapy models, this leads to the activation of T-cells which in turn can reduce the proliferation of tumor cells.[1] In cell-based assays without immune cells, direct effects on the proliferation of, for example, tumor cell lines might not be expected unless those cells have an unusual dependence on adenosine signaling for their growth. If you observe unexpected changes in cell viability or proliferation, it is important to perform control experiments to distinguish between A2AR-mediated effects and potential non-specific or off-target effects, especially at higher concentrations.
Data Presentation
Taminadenant Potency and Selectivity
The following table summarizes the reported potency of Taminadenant for the human A2A receptor. Comprehensive data on its affinity for a wide panel of other off-targets is not publicly available.
| Target | Assay Type | Value | Reference |
| Adenosine A2A Receptor | cAMP Accumulation | KB: 72.8 nM | [2] |
| Adenosine A2A Receptor | Impedance Response | KB: 8.2 nM | [2] |
| Adenosine A2A Receptor | Radioligand Binding | Ki: 12 nM | [3][4] |
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Possible Cause | Suggested Solution |
| Cell Line Instability: High passage number leading to altered A2AR expression or signaling. | Use low-passage cells. Regularly check for mycoplasma contamination. Authenticate your cell line. |
| Reagent Variability: Degradation of Taminadenant, agonist, or assay components. Inconsistent serum lots. | Prepare fresh dilutions of compounds for each experiment. Aliquot and store stock solutions properly. Test new lots of serum and other critical reagents. |
| Inconsistent Cell Plating: Uneven cell distribution or density across wells. | Ensure a homogenous single-cell suspension before plating. Use a consistent plating technique. |
| Assay Timing: Variations in incubation times (e.g., pre-incubation with Taminadenant, agonist stimulation). | Use a timer and adhere strictly to the optimized incubation times in your protocol. |
Issue 2: Unexpected Cellular Phenotype (e.g., Cytotoxicity, Morphological Changes)
| Possible Cause | Suggested Solution |
| High Taminadenant Concentration: Off-target or non-specific effects at supra-pharmacological concentrations. | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. |
| Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic to cells at the concentration used. | Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxicity threshold for your cell line (typically <0.5%). |
| Contamination: Bacterial, fungal, or mycoplasma contamination affecting cell health. | Visually inspect cultures and perform regular mycoplasma testing. If contamination is suspected, discard the culture and decontaminate the incubator and hood. |
| Interaction with Media Components: Taminadenant may interact with components in the cell culture medium. | Use a defined, serum-free medium if possible to reduce variability. Ensure all components are compatible. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for A2AR Antagonism
This protocol is designed to measure the ability of Taminadenant to antagonize agonist-induced cAMP production in cells expressing the A2A receptor.
-
Cell Preparation:
-
Plate cells expressing the A2A receptor (e.g., HEK293-A2AR) in a 96- or 384-well plate at a pre-determined optimal density.
-
Culture overnight to allow for cell attachment.
-
-
Assay Procedure:
-
Wash cells gently with a pre-warmed assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Prepare serial dilutions of Taminadenant in the assay buffer.
-
Add the Taminadenant dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
Prepare a solution of an A2AR agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC80).
-
Add the agonist solution to the wells (except for the basal control wells) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[9][10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of Taminadenant.
-
Plot the percent inhibition against the logarithm of the Taminadenant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: T-Cell Activation Assay
This protocol assesses the functional effect of Taminadenant on T-cell activation by co-culturing with tumor cells.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and, if desired, further isolate T-cells.
-
Culture the target tumor cell line known to express ligands for T-cell co-stimulatory or inhibitory receptors.
-
-
Co-culture Setup:
-
Plate the tumor cells in a 96-well plate and allow them to adhere.
-
Add T-cells to the wells with the tumor cells.
-
Treat the co-cultures with different concentrations of Taminadenant or a vehicle control.
-
Add a stimulus, such as an A2AR agonist or rely on endogenous adenosine production by the tumor cells.
-
Incubate the co-culture for 24-72 hours.
-
-
Measurement of T-cell Activation:
-
Data Analysis:
-
Quantify the percentage of activated T-cells or the concentration of cytokines.
-
Compare the results from Taminadenant-treated wells to the vehicle control to determine the effect on T-cell activation.
-
Visualizations
Caption: Taminadenant blocks adenosine binding to the A2AR, preventing immunosuppression.
Caption: A logical workflow for troubleshooting unexpected results with Taminadenant.
Caption: A general workflow for a cell-based antagonist assay using Taminadenant.
References
- 1. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 11. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 12. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
PBF-509 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of PBF-509 (also known as Taminadenant or NIR178). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Summary of Storage Conditions and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for this compound as a solid and in solution, based on available data from suppliers.
Table 1: this compound Solid Form Storage and Stability
| Storage Condition | Temperature | Duration | Recommendations |
| Long-term Storage | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| -80°C | Up to 2 years | Recommended for maximum stability. | |
| Short-term Storage | -20°C | Up to 1 year | Ensure the container is well-sealed after each use. |
Table 2: this compound Solution Storage and Stability
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use fresh, anhydrous DMSO for preparing stock solutions. |
Note: Specific stability studies regarding light sensitivity, humidity, and storage at room temperature or refrigerated conditions (2-8°C) are not publicly available. It is recommended to handle the compound under controlled laboratory conditions and minimize exposure to light and moisture.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that researchers may encounter when working with this compound.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to one year. For short-term storage, -20°C is suitable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare small aliquots for single-use or short-term experiments.
Q3: My this compound powder has clumped together. Is it still usable?
A3: Clumping of the powder may indicate exposure to moisture. While the compound may still be usable, it is crucial to verify its integrity. It is recommended to perform a quality control check, such as measuring its purity or activity, before proceeding with critical experiments. To prevent clumping, always store the solid compound in a tightly sealed container with a desiccant.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or insolubility issues, and the solution should be discarded.
Q5: Can I store my this compound solution at 4°C?
A5: There is no specific data available on the stability of this compound solutions at 4°C. Generally, storage at refrigerated temperatures is not recommended for long-term stability of DMSO-based stock solutions due to the higher potential for degradation compared to frozen conditions. For short-term needs, it is advisable to prepare fresh dilutions from a frozen stock.
Experimental Protocols
While specific, detailed experimental protocols for stability testing of this compound are not publicly available, a general workflow for assessing compound stability can be followed.
Protocol: General Workflow for Assessing this compound Stability
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Prepare a control sample stored under optimal conditions (-80°C, protected from light).
-
-
Stress Conditions:
-
Expose the test aliquots to various conditions, such as:
-
Elevated temperatures (e.g., 25°C, 40°C).
-
Exposure to UV light.
-
High humidity.
-
Multiple freeze-thaw cycles.
-
-
-
Time Points:
-
Collect samples at different time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Analysis:
-
Analyze the purity and concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the results of the stressed samples to the control sample to determine the extent of degradation.
-
-
Biological Activity Assay:
-
Assess the biological activity of the stressed samples using a relevant in vitro assay, such as an A2A receptor binding assay, to confirm that the compound retains its functional properties.
-
Visual Guides
The following diagrams illustrate key decision-making processes and workflows related to this compound stability and storage.
Caption: Decision tree for proper storage of this compound.
Caption: Troubleshooting workflow for common this compound issues.
Troubleshooting inconsistent results with PBF-509
Welcome to the technical support center for PBF-509, a potent and selective antagonist of the adenosine A2A receptor (A2AR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guides
Inconsistent results in cell-based assays can arise from a variety of factors, from compound handling to experimental setup. This section provides a systematic guide to help you identify and resolve common issues encountered when working with this compound.
Inconsistent Potency or Efficacy
Question: Why am I observing variable IC50 or antagonist effect of this compound in my experiments?
Answer: Variability in the measured potency of this compound can be attributed to several factors related to compound handling, assay conditions, and cell health. Here are the key areas to investigate:
1. Compound Solubility and Stability:
-
Problem: this compound may precipitate out of solution, especially when diluting a concentrated DMSO stock into an aqueous assay buffer. This is a common issue with hydrophobic compounds.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. Sonication can aid in this process.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in DMSO first, and then add the final diluted DMSO solution to your assay medium. This gradual change in solvent polarity can prevent precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell-based assays below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Visual Inspection: Before adding to your cells, visually inspect the diluted this compound solution for any signs of precipitation. If observed, you may need to optimize your dilution strategy or reduce the final concentration of this compound.
-
2. Stock Solution Storage and Handling:
-
Problem: Improper storage can lead to the degradation of this compound, resulting in reduced activity.
-
Troubleshooting Steps:
-
Storage Temperature: Store this compound stock solutions at -20°C or -80°C. Long-term stability of this compound has been demonstrated in human plasma for at least 367 days when stored at or below -75°C.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Light Exposure: While specific data on the light sensitivity of this compound is not extensively published, it is good laboratory practice to protect solutions of organic compounds from prolonged exposure to light.
-
3. Assay and Cell-Specific Factors:
-
Problem: The biological system itself can be a significant source of variability.
-
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Receptor Expression Levels: Inconsistent A2A receptor expression levels in your cell line will directly impact the observed potency of this compound. Regularly verify receptor expression using techniques like flow cytometry or western blotting.
-
Assay Matrix Effects: The composition of your assay buffer and cell culture medium can influence the apparent activity of this compound. For instance, the binding affinity (Ki) of this compound for the human A2A receptor is approximately 12 nM in buffer but increases to 32 nM in the presence of human plasma, indicating that proteins and other components in the matrix can affect its availability to bind to the receptor.[2] Be consistent with your media and buffer formulations.
-
Presence of Endogenous Adenosine: Adenosine produced by the cells can compete with this compound for binding to the A2A receptor, leading to an underestimation of its potency. Consider including adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine.
-
Co-expression of other Adenosine Receptors: Some cell lines may co-express other adenosine receptors, such as the A2B receptor. Heteromerization of A2A and A2B receptors can alter the pharmacology of A2A receptor ligands, leading to reduced potency of A2A-selective antagonists.[3]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound that can influence experimental outcomes.
| Parameter | Value | Cell/System | Comments |
| Binding Affinity (Ki) | 12 nM | Human A2A Receptor (in buffer) | Indicates high-affinity binding to the target.[2][4] |
| 32 nM | Human A2A Receptor (in human plasma) | Demonstrates the potential for matrix effects to alter apparent affinity.[2] | |
| Functional Antagonism | Potent | Human A2A Receptor | Effectively blocks agonist-induced signaling.[1] |
| Long-Term Stability | Stable for 367 days | In human plasma at ≤ -75°C | Highlights the importance of proper storage temperature for maintaining compound integrity.[1] |
Experimental Protocols
To ensure consistency and reproducibility, we provide detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until all the solid is dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.
cAMP Functional Assay for A2A Receptor Antagonism
This protocol is designed to measure the ability of this compound to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing the human A2A receptor.
-
Cell Seeding: Seed HEK293 cells stably expressing the human A2A receptor into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in your assay buffer (e.g., HBSS or serum-free medium). Remember to perform initial dilutions in DMSO before the final dilution in the aqueous buffer to prevent precipitation.
-
Carefully remove the culture medium from the cells and replace it with the this compound dilutions.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a known A2A receptor agonist (e.g., NECA or CGS21680) in assay buffer at a concentration that will elicit a submaximal response (typically the EC80).
-
Add the agonist solution to the wells containing the this compound dilutions and the control wells.
-
Incubate for 15-30 minutes at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of your chosen commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Mandatory Visualizations
Signaling Pathway of A2A Receptor Antagonism
References
PBF-509 In Vivo Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies using PBF-509 (also known as Taminadenant or NIR178), a potent and selective A2A adenosine receptor (A2AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that selectively binds to and inhibits the A2A adenosine receptor (A2AR).[1][2] In the context of oncology, many cancer cells produce a high amount of adenosine, which binds to A2AR on T-lymphocytes, suppressing their activity.[1][3] By blocking this interaction, this compound abrogates the adenosine-mediated immunosuppression, thereby activating a T-cell-mediated immune response against tumor cells.[1]
Q2: What are the main therapeutic areas being investigated for this compound?
A2: this compound has been investigated primarily in two areas:
-
Immuno-Oncology: Due to its ability to reactivate the antitumor immune response, it has been studied in advanced non-small cell lung cancer (NSCLC).[3][4][5] Preclinical studies suggest its potential in combination with immune checkpoint inhibitors.[3][6]
-
Movement Disorders: As an A2AR antagonist, this compound has shown efficacy in rodent models of Parkinson's disease (PD) by reversing motor impairments like catalepsy and tremor.[7][8][9][10]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: While specific vehicle formulations for this compound in preclinical oncology studies are not detailed in the provided search results, a common approach for similar small molecules is suspension in a vehicle such as 0.5% methylcellulose or a combination of polyethylene glycol (PEG), ethanol, and water. For studies in rodent models of movement disorders, this compound was administered orally (p.o.), but the exact vehicle was not specified.[7][9] It is crucial to perform vehicle selection and solubility tests to ensure stability and bioavailability for your specific study design. This compound is soluble in DMSO.[2]
Q4: What dosages have been used in preclinical animal models?
A4: In rat models of movement disorders, oral doses of this compound ranging from 3 mg/kg to 30 mg/kg have been shown to be effective.[7][9] For example, a 3 mg/kg dose inhibited L-DOPA-induced dyskinesia.[10] It is essential to conduct dose-ranging studies to determine the optimal dose for your specific animal model and disease context.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy / No Tumor Response | 1. Suboptimal Dosing: The dose may be too low for the specific tumor model. 2. Poor Bioavailability: Issues with vehicle formulation, solubility, or route of administration. 3. Tumor Model Resistance: The tumor model may not be dependent on the adenosine-A2AR immunosuppressive pathway. 4. Compound Instability: Degradation of this compound in the formulation. | 1. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose. 2. Test different vehicle formulations to improve solubility and stability. Consider pharmacokinetic analysis to confirm systemic exposure. 3. Verify A2AR expression in your tumor model via IHC or flow cytometry. Consider a different model if the target is absent. 4. Prepare fresh formulations for each administration. Conduct stability tests of the formulation under experimental conditions. |
| Unexpected Toxicity or Adverse Events | 1. Dose Too High: The administered dose exceeds the maximum tolerated dose (MTD) in the specific animal strain or model. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 3. Off-Target Effects: Although selective, high concentrations could lead to off-target activity. | 1. Reduce the dose or the frequency of administration. Refer to dose-ranging studies to establish the MTD.[3] 2. Run a control group treated with the vehicle alone to assess its toxicity. 3. Review literature for known off-target effects of A2AR antagonists. Consider reducing the dose. |
| High Variability in Experimental Results | 1. Inconsistent Dosing: Inaccurate gavage or injection technique leading to variable drug delivery. 2. Animal Health Status: Underlying health issues in the animal cohort can affect drug metabolism and response. 3. Biological Variability: Natural variation within the animal population or tumor heterogeneity. | 1. Ensure all personnel are properly trained in the administration technique. For oral gavage, verify correct placement. 2. Use healthy animals from a reputable supplier. Monitor animal health closely throughout the study. 3. Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into treatment groups. |
Data from Preclinical and Clinical Studies
Table 1: this compound Efficacy in Rat Models of Movement Disorders
| Animal Model | This compound Dose (Oral) | Outcome | Reference |
|---|---|---|---|
| Haloperidol-induced catalepsy | 3, 10, and 30 mg/kg | Antagonized catalepsy within 15 min of administration. | [7][9] |
| Pilocarpine-induced tremor | 0.3–7.5 mg/kg | Reduced tremulous jaw movements. | [9] |
| 6-OHDA-lesioned (Hemiparkinsonism) | Not specified | Potentiated L-DOPA-induced contralateral rotations. | [8] |
| L-DOPA induced dyskinesia (LID) | 3 mg/kg | Inhibited dyskinesia. |[10] |
Table 2: this compound (Taminadenant) Dose Escalation in Human Phase I Study (Advanced NSCLC)
| Treatment Group | Taminadenant Dose (Oral, BID) | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (Grade 3) | Reference |
|---|---|---|---|---|
| Monotherapy | 80–640 mg | 480 mg BID | Alanine/aspartate aminotransferase increase, nausea (at 640 mg) | [3][4][5] |
| Combination with Spartalizumab | 160–320 mg | 240 mg BID | Pneumonitis, fatigue, alanine/aspartate aminotransferase increase |[3][4][5] |
Experimental Protocols & Methodologies
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Animal Model: Select a suitable syngeneic mouse model (e.g., CT26 colon carcinoma in BALB/c mice) known to have an immunosuppressive tumor microenvironment.
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1x10^6 cells in 100 µL PBS) into the flank of the mice.
-
Group Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound, Checkpoint inhibitor, this compound + Checkpoint inhibitor).
-
Drug Formulation & Administration:
-
Prepare this compound in a suitable vehicle. A fresh formulation should be prepared regularly.
-
Administer this compound via oral gavage at the predetermined dose and schedule (e.g., daily).
-
Administer other agents (e.g., anti-PD-1 antibody) as per standard protocols (e.g., intraperitoneal injection twice weekly).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice.
-
Excise tumors for analysis (e.g., flow cytometry for immune cell infiltration, IHC for target engagement).
-
Protocol 2: Assessment of Haloperidol-Induced Catalepsy in Rats
This protocol is adapted from studies on A2AR antagonists in models of Parkinson's disease.[7][11]
-
Animals: Use adult male rats (e.g., Sprague-Dawley).
-
Catalepsy Induction: Administer haloperidol (e.g., 1.0 mg/kg, s.c.) to induce a cataleptic state.
-
Drug Administration: One hour after haloperidol injection, administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Catalepsy Assessment:
-
At set time points after this compound administration (e.g., 15, 30, 60, 90 minutes), assess the degree of catalepsy.
-
A common method is the bar test: place the rat's front paws on a horizontal bar (e.g., 9 cm high) and measure the time it takes for the rat to remove both paws. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the catalepsy scores (time on the bar) between the vehicle-treated and this compound-treated groups.
Visualizations
Caption: this compound blocks adenosine binding to A2AR on T-cells, reversing immunosuppression.
Caption: Standard workflow for an in vivo efficacy study of this compound in a tumor model.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders [frontiersin.org]
- 8. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PBF-509 in animal studies. The information is designed to help manage potential adverse effects and ensure the successful execution of your experiments.
Troubleshooting Guides
This section provides guidance on identifying and managing potential adverse effects during this compound administration in animal studies. The observed effects in clinical trials are used as a basis for potential observations in preclinical models.
Issue 1: Abnormalities in Liver Function
-
Potential Observations: Elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum biochemistry.
-
Troubleshooting Steps:
-
Baseline Measurement: Always measure baseline ALT and AST levels before initiating this compound administration.
-
Dose Adjustment: If a significant elevation is observed, consider a dose reduction of this compound.
-
Frequency of Monitoring: Increase the frequency of blood sample collection for liver function tests to closely monitor the trend of enzyme levels.
-
Histopathology: At the end of the study, or if severe hepatotoxicity is suspected, perform histopathological analysis of liver tissue to assess for any cellular damage.
-
Issue 2: Gastrointestinal Distress
-
Potential Observations: Nausea, vomiting (in relevant species), diarrhea, or changes in food and water intake.
-
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Regularly measure and record the amount of food and water consumed by the animals.
-
Body Weight Monitoring: Track body weight daily. A significant drop may indicate gastrointestinal issues.
-
Stool Consistency: Observe and score stool consistency daily.
-
Supportive Care: In case of dehydration due to diarrhea, provide supportive care such as subcutaneous fluid administration, as per institutional guidelines.
-
Issue 3: Neurological and Behavioral Changes
-
Potential Observations: Sedation, lethargy, or hyperactivity. While A2A receptor antagonists are generally considered to have a good neuropsychiatric safety profile, it is still important to monitor for any behavioral changes.[1][[“]]
-
Troubleshooting Steps:
-
Behavioral Assessments: Conduct regular behavioral assessments such as open field tests or Irwin tests to objectively measure locomotor activity and other behavioral parameters.
-
Clinical Observations: Perform and document detailed clinical observations at regular intervals, noting any changes in posture, gait, or activity levels.
-
Dose-Response Assessment: If behavioral changes are noted, a dose-response assessment may be necessary to determine if the effects are drug-related.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR).[3][4][5] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2AR on T lymphocytes, inhibiting their anti-tumor activity.[3] this compound blocks this interaction, thereby restoring the T-cell-mediated immune response against tumor cells.[3][4]
Q2: What are the most common adverse effects observed with this compound in clinical trials?
A2: In a Phase I/Ib study in patients with advanced non-small cell lung cancer, the most common treatment-related adverse events for this compound (taminadenant) as a single agent were nausea, fatigue, dyspnea, and vomiting.[6] Dose-limiting toxicities included increases in alanine and aspartate aminotransferases and nausea at higher doses.[6][7]
Q3: Are there specific guidelines for dosing this compound in animal studies?
A3: Specific dosing for this compound in your animal model should be determined based on the study objectives, the animal species and strain, and preliminary dose-range finding studies. It is recommended to start with a dose known to be effective in similar preclinical models and adjust based on observed efficacy and tolerability. A thorough literature search for studies using this compound or other selective A2A receptor antagonists in similar models is advised.
Q4: What is the general safety profile of selective A2A receptor antagonists in animal models?
A4: Generally, selective A2A receptor antagonists have been reported to be very safe in animal models.[8] They are considered to have an improved neuropsychiatric side effect profile compared to some other classes of drugs.[1][[“]]
Experimental Protocols
Protocol 1: General Toxicology Assessment in Rodents
This protocol outlines a general procedure for assessing the toxicity of this compound in rodents.
Materials:
-
This compound compound
-
Vehicle for this compound administration
-
Rodents (specify species and strain)
-
Standard laboratory animal diet and water
-
Appropriate caging and environmental enrichment
-
Blood collection supplies
-
Necropsy instruments
-
Formalin and other necessary reagents for tissue fixation
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound).
-
Dosing: Administer this compound or vehicle according to the predetermined route, dose, and frequency.
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in behavior, posture, gait, respiration, and physical appearance.
-
Body Weight and Food/Water Intake: Measure and record body weight and food and water consumption at least weekly.
-
Blood Sampling: Collect blood samples at specified time points (e.g., baseline, mid-study, and termination) for hematology and serum biochemistry analysis.
-
Necropsy: At the end of the study, perform a thorough gross necropsy on all animals.
-
Histopathology: Collect and preserve designated tissues in formalin for histopathological examination.
Data Presentation
Table 1: Example of Serum Biochemistry Data from a Rodent Toxicity Study
| Treatment Group | N | ALT (U/L) | AST (U/L) |
| Vehicle Control | 10 | Mean ± SD | Mean ± SD |
| This compound (Low Dose) | 10 | Mean ± SD | Mean ± SD |
| This compound (Mid Dose) | 10 | Mean ± SD | Mean ± SD |
| This compound (High Dose) | 10 | Mean ± SD | Mean ± SD |
Table 2: Example of Body Weight Data from a Rodent Toxicity Study
| Treatment Group | N | Day 1 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |
| Vehicle Control | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low Dose) | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Mid Dose) | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High Dose) | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
References
- 1. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PBF-509 Cytotoxicity and Cell Line Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxic effects of PBF-509 (also known as Taminadenant or NIR178). This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR), primarily functioning as an immunomodulatory agent.[1][2][3] While its main therapeutic action is the reversal of adenosine-mediated immunosuppression in the tumor microenvironment, evidence also suggests potential direct effects on cancer cells and stromal cells.[4]
This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research.
Quick Navigation
-
Troubleshooting Guides
-
Frequently Asked Questions (FAQs)
-
Quantitative Data Summary
-
Experimental Protocols
-
Signaling Pathways and Workflows
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: No Apparent Direct Cytotoxicity Observed in Monoculture Cancer Cell Line Assays
-
Question: I am not observing a significant decrease in cell viability when treating my cancer cell line with this compound alone. Is this expected?
-
Answer: This is a common and expected observation. This compound's primary mechanism of action is to block the A2A receptor, which is highly expressed on immune cells like T-lymphocytes.[4] Its anti-cancer effect is mainly achieved by activating a T-cell-mediated immune response against tumor cells.[4] Therefore, in the absence of immune cells, this compound may not induce direct cytotoxicity in many cancer cell lines. However, some studies have reported direct anti-proliferative and pro-apoptotic effects in certain cancer cell lines, such as non-small cell lung cancer (NSCLC) lines, that express the A2A receptor.
Issue 2: High Variability in T-cell Mediated Cytotoxicity Assays
-
Question: My co-culture experiments with T-cells and cancer cells are showing inconsistent results with this compound treatment. What could be the cause?
-
Answer: High variability in T-cell mediated killing assays can arise from several factors:
-
Effector-to-Target (E:T) Ratio: The ratio of T-cells to cancer cells is critical. An insufficient number of T-cells may not elicit a strong enough cytotoxic response. It is recommended to perform a titration of the E:T ratio to find the optimal condition for your specific cell lines.
-
T-cell Activation State: The activation status of the T-cells used in the assay significantly impacts their killing efficiency. Ensure that T-cells are properly activated before co-culture.
-
Adenosine Concentration: The immunosuppressive effects of adenosine are concentration-dependent. The concentration of adenosine in your co-culture medium can influence the observed effect of this compound. Consider measuring the adenosine levels in your culture supernatant.
-
A2A Receptor Expression: The level of A2A receptor expression on both the T-cells and potentially the cancer cells can influence the response to this compound.
-
Issue 3: Unexpected Effects on Cancer-Associated Fibroblasts (CAFs)
-
Question: I'm seeing an effect of this compound on the cancer-associated fibroblasts in my culture. Is this a known phenomenon?
-
Answer: Yes, studies have shown that A2A receptor antagonists can inhibit the growth of cancer-associated fibroblasts (CAFs). This is a significant finding as CAFs are known to contribute to a tumor-promoting microenvironment. The inhibition of CAF growth is another potential mechanism by which this compound exerts its anti-tumor effects.
Troubleshooting Decision Tree
Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2AR on immune cells, particularly T-cells, leading to immunosuppression.[4] this compound blocks this interaction, thereby restoring the anti-tumor activity of T-cells.[4]
Q2: Is this compound directly cytotoxic to cancer cells?
A2: While the primary anti-cancer effect of this compound is immune-mediated, there is evidence that A2AR antagonists can have direct anti-proliferative and pro-apoptotic effects on some cancer cells that express the A2A receptor, such as certain non-small cell lung cancer (NSCLC) cell lines.
Q3: What cell-based assays are most appropriate for evaluating the efficacy of this compound?
A3: The most relevant assays are those that can measure immune-mediated cytotoxicity. T-cell co-culture killing assays are highly recommended. For assessing potential direct effects, standard cell viability assays (e.g., MTT, CellTiter-Glo) can be used on A2AR-expressing cancer cell lines.
Q4: Are there any known resistance mechanisms to this compound?
A4: Resistance to this compound is an area of ongoing research. Potential mechanisms could include downregulation of A2A receptor expression on immune cells or alterations in the adenosine signaling pathway.
Q5: Where can I find clinical trial information for this compound?
A5: this compound (Taminadenant) has been evaluated in clinical trials, particularly for non-small cell lung cancer.[1][5][6] Information on these trials can be found on clinical trial registries such as ClinicalTrials.gov.
Quantitative Data Summary
| Target/Cell Line | Assay Type | Result | Reference |
| Human A2A Receptor (HEK cells) | cAMP Accumulation Assay | IC50: 72.8 ± 17.4 nM | [2] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines (e.g., PC9, A549) | Cell Viability/Apoptosis Assays | Decreased cell viability and induction of apoptosis by A2AR antagonists. | |
| Cancer-Associated Fibroblasts (CAFs) | Growth Inhibition Assay | Inhibition of CAF proliferation by A2AR antagonists. |
Experimental Protocols
Protocol 1: Assessing Direct Cytotoxicity of this compound on Adherent Cancer Cells
This protocol outlines a standard procedure to evaluate the direct effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Plate adherent cancer cells (e.g., A549, PC9) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (using MTT assay as an example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value, if applicable.
-
Protocol 2: T-cell Mediated Cytotoxicity Co-culture Assay
This protocol provides a framework for assessing the ability of this compound to enhance T-cell killing of cancer cells.
-
Preparation of Target Cancer Cells:
-
Seed target cancer cells in a 96-well plate as described in Protocol 1.
-
-
Preparation of Effector T-cells:
-
Isolate T-cells from peripheral blood mononuclear cells (PBMCs).
-
Activate the T-cells using appropriate stimuli (e.g., anti-CD3/CD28 beads) for 2-3 days.
-
-
Co-culture Setup:
-
After the cancer cells have adhered, remove the medium.
-
Add activated T-cells to the wells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add this compound at various concentrations to the co-culture wells.
-
-
Incubation:
-
Incubate the co-culture plate for 24-48 hours at 37°C and 5% CO2.
-
-
Cytotoxicity Measurement (using a lactate dehydrogenase (LDH) release assay as an example):
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis based on the LDH release from target cells co-cultured with T-cells, compared to control wells.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound blocks adenosine-mediated immunosuppression.
Experimental Workflow for Assessing this compound Cytotoxicity
Workflow for evaluating this compound's effects.
References
- 1. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Taminadenant - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Head-to-Head Comparison of PBF-509 and SCH58261 in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the adenosine pathway has emerged as a critical target for overcoming immunosuppression within the tumor microenvironment (TME). High concentrations of adenosine in the TME, generated by the ectoenzymes CD39 and CD73, suppress the anti-tumor activity of immune cells, primarily through the A2A receptor (A2AR). This guide provides a detailed comparison of two prominent A2AR antagonists, PBF-509 (Etrumadenant) and SCH58261, based on available preclinical and clinical data.
At a Glance: this compound vs. SCH58261
| Feature | This compound (Etrumadenant, NIR178) | SCH58261 |
| Mechanism of Action | Selective, orally bioavailable A2A receptor (A2AR) antagonist.[1][2] Some reports suggest dual A2a/A2b receptor antagonism.[3] | Potent and selective A2A receptor (A2AR) antagonist.[4] |
| Developer | Palobiofarma (licensed to Novartis) | Schering-Plough |
| Clinical Development | Has undergone Phase I/II clinical trials in solid tumors, including non-small cell lung cancer (NSCLC).[5][6][7] | Primarily a research tool; clinical development hindered by poor physicochemical and pharmacokinetic properties.[1] |
| Reported Potency | Kᵢ of 12 nM for human A2AR.[1] | IC₅₀ of 15 nM.[8] |
| Selectivity | High selectivity for A2AR over other adenosine receptors (e.g., >200-fold vs A1AR).[1] | High selectivity for A2AR (e.g., >50-fold vs other adenosine receptors).[4] |
| Preclinical Efficacy | Reduces tumor growth and metastasis in mouse models as a single agent and in combination with checkpoint inhibitors.[1][5] | Reduces tumor metastasis and enhances the efficacy of anti-PD-1 therapy in various murine cancer models.[3][9] |
| Pharmacokinetics | Orally active with favorable pharmacokinetic properties for clinical development.[5] | Poor oral bioavailability and unfavorable pharmacokinetic profile.[10][11] |
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
Both this compound and SCH58261 function by competitively binding to the A2A receptor on the surface of immune cells, particularly T lymphocytes and Natural Killer (NK) cells.[1][12] In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by activating the A2AR. This activation triggers a cascade that increases intracellular cyclic AMP (cAMP), leading to blunted T-cell receptor signaling, reduced proliferation, and decreased cytotoxic activity. By blocking this interaction, this compound and SCH58261 prevent adenosine-induced immunosuppression, thereby restoring and enhancing the ability of the immune system to recognize and eliminate cancer cells.[13]
References
- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qeios.com [qeios.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy [mdpi.com]
A Comparative Analysis of Taminadenant and Preladenant in Preclinical Parkinson's Disease Models
A deep dive into the experimental data of two adenosine A2A receptor antagonists, taminadenant and preladenant, reveals distinct pharmacological profiles and efficacy in established models of Parkinson's disease. While both compounds have shown promise in preclinical settings, their clinical development trajectories have diverged significantly.
This guide provides a comprehensive comparison of taminadenant (also known as PBF-509 and SYN115) and preladenant for researchers, scientists, and drug development professionals. The following sections detail their mechanism of action, pharmacological properties, and performance in key preclinical models of Parkinson's disease, supported by experimental data and protocols.
Mechanism of Action: Targeting the Adenosine A2A Receptor
Taminadenant and preladenant are both selective antagonists of the adenosine A2A receptor. In the basal ganglia, a brain region critical for motor control, A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a relative overactivity of this indirect pathway, contributing to motor symptoms. By blocking A2A receptors, these antagonists can reduce the inhibitory output of the indirect pathway, thereby restoring a more balanced basal ganglia function and alleviating motor deficits.[1]
Pharmacological Profile
Taminadenant and preladenant exhibit distinct binding affinities and selectivity for the adenosine A2A receptor. The following table summarizes their key pharmacological parameters.
| Parameter | Taminadenant (this compound) | Preladenant |
| Binding Affinity (Kb) | 8.2 ± 4.2 nM and 72.8 ± 17.4 nM (impedance and cAMP assays, respectively)[2][3][4][5][6] | - |
| Selectivity | High selectivity for A2A receptor[7][8] | Highly selective for A2A receptor[1][9][10] |
Preclinical Efficacy in Parkinson's Disease Models
Both taminadenant and preladenant have demonstrated efficacy in rodent models of Parkinson's disease. Preladenant has also been evaluated in non-human primate models.
Rodent Models
| Model | Drug | Dose | Key Findings |
| Haloperidol-Induced Catalepsy in Rats | Taminadenant | 3, 10, and 30 mg/kg (p.o.) | Dose-dependently reversed catalepsy.[2] |
| Preladenant | - | Reversed haloperidol-induced catalepsy.[9][10] | |
| Pilocarpine-Induced Tremor in Rats | Taminadenant | 0.3 - 7.5 mg/kg (p.o.) | Dose-dependently reduced tremulous jaw movements.[2][3][4] |
| 6-OHDA-Lesioned Rats | Taminadenant | 3 mg/kg | Potentiated L-DOPA-induced contralateral rotations and inhibited L-DOPA-induced dyskinesia.[2][3][4][5] |
| Preladenant | - | Potentiated L-DOPA-induced contralateral rotations.[9] |
Primate Models
| Model | Drug | Dose | Key Findings |
| MPTP-Treated Cynomolgus Monkeys | Preladenant | 1 or 3 mg/kg (p.o.) | Improved motor ability without inducing dopaminergic-mediated dyskinesia.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the ability of the test compound to reverse catalepsy induced by a dopamine D2 receptor antagonist.
-
Procedure:
-
Male rats are administered with haloperidol (typically 1.0 mg/kg, s.c.) to induce a cataleptic state.
-
Catalepsy is assessed at regular intervals using a bar test, where the time the animal maintains an imposed posture with its forepaws on a horizontal bar is measured.
-
Animals exhibiting a stable cataleptic state are then treated with the test compound (e.g., taminadenant at 3, 10, and 30 mg/kg, p.o.) or vehicle.
-
Catalepsy is then measured at subsequent time points to determine the reversal of the cataleptic state.[2]
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
-
Objective: To model the progressive loss of dopaminergic neurons in Parkinson's disease and evaluate the therapeutic potential of test compounds.
-
Procedure:
-
Rats are anesthetized and unilaterally injected with 6-OHDA into the medial forebrain bundle or the striatum to induce a lesion of the nigrostriatal dopamine pathway.
-
After a recovery period, the extent of the lesion is often assessed by measuring rotational behavior induced by a dopamine agonist like apomorphine or amphetamine.
-
For efficacy testing, animals are treated with the test compound, either alone or in combination with L-DOPA.
-
The primary endpoint is typically the number of contralateral rotations, which is indicative of a pro-dopaminergic effect.[2][3][4][5]
-
Clinical Development and Summary
While both taminadenant and preladenant demonstrated promising preclinical efficacy, their clinical development paths have been markedly different.
Taminadenant (SYN115) showed target engagement in early clinical trials in Parkinson's disease patients. However, its development for Parkinson's has not progressed to late-stage trials, with more recent clinical investigations focusing on its potential in oncology.[7][8]
Preladenant , on the other hand, advanced to Phase 3 clinical trials for Parkinson's disease. Despite promising results in Phase 2 studies where it was shown to reduce "off" time in patients with motor fluctuations, the Phase 3 trials failed to meet their primary endpoints.[11][12] Consequently, the development of preladenant for Parkinson's disease was discontinued.
References
- 1. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders [frontiersin.org]
- 4. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBF509, an adenosine A2A receptor antagonist with efficacy in rodent models of movement disorders - OAK Open Access Archive [oak.novartis.com]
- 6. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preladenant, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various adenosine A2A receptor antagonists, supported by experimental data. The A2A receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target in a range of diseases, including Parkinson's disease and various cancers. Antagonism of this receptor can modulate neurotransmission and enhance anti-tumor immunity. This document aims to facilitate informed decision-making in research and drug development by summarizing key efficacy data and detailing the experimental protocols used to generate them.
Quantitative Comparison of A2A Receptor Antagonists
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of several well-characterized A2A receptor antagonists. Lower values indicate greater affinity or potency. It is important to note that values can vary between studies due to different experimental conditions.
Table 1: In Vitro Binding Affinity (Ki) of A2A Receptor Antagonists
| Compound | Human A2A Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |
| Istradefylline (KW-6002) | 2.2 - 9.12 | ~68-fold | >1000-fold | >1000-fold |
| Preladenant (SCH 420814) | 0.8 | >1000-fold | >1000-fold | >1000-fold |
| Tozadenant (SYN115) | 4.1 | 270-fold | - | - |
| ZM241385 | 0.49 - 1.6 | 484-fold | 47-fold | 464-fold |
| SCH-58261 | 1.1 | 50-fold | >100-fold | >100-fold |
| CGS-15943 | 2.7 | Non-selective | Non-selective | Non-selective |
| ANR 94 | 46 | 52-fold | >652-fold | 456-fold |
| Compound [I] (Merck) | 0.2 | 305-fold | - | - |
| M1069 (Dual A2A/A2B) | 0.13 | ~10,685-fold (vs A1) | 69-fold (vs A2B) | >74,846-fold (vs A3) |
Table 2: In Vitro Functional Potency (IC50) of A2A Receptor Antagonists in cAMP Assays
| Compound | Cell Line | Agonist Used | IC50 (nM) |
| M1069 | HEK293-hA2A | - | 0.13 |
| Compound 33 | - | - | 0.4 (human), 11.1 (rat) |
| Various Compounds (9-22) | - | - | 0.06 - 1.5 (human), 0.06 - 3.9 (rat) |
In Vivo Efficacy of A2A Receptor Antagonists
A2A receptor antagonists have demonstrated significant efficacy in various preclinical and clinical settings.
Parkinson's Disease
In animal models of Parkinson's disease, A2A receptor antagonists consistently improve motor symptoms.[[“]] They have been shown to reverse haloperidol-induced catalepsy and potentiate the effects of L-DOPA in 6-hydroxydopamine (6-OHDA) lesioned rats.[2][3] For instance, a novel antagonist, compound 33, dose-dependently potentiated L-DOPA-induced contralateral rotations with an ED50 of 1.2 mg/kg, PO.[2]
Clinically, istradefylline is approved as an adjunctive treatment to levodopa/carbidopa in patients with Parkinson's disease experiencing "OFF" episodes.[[“]][[“]] Clinical trials have demonstrated that istradefylline can significantly reduce "OFF" time and improve motor function without worsening troublesome dyskinesia.[[“]][[“]][5] For example, at a dose of 80 mg, istradefylline potentiated the antiparkinsonian response to a low dose of levodopa by 36% and reduced dyskinesia by 45% compared to an optimal dose of levodopa alone.[6]
Cancer Immunotherapy
In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response through the A2A receptor.[7] A2A receptor antagonists can reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.[7][8]
Preclinical studies have shown that A2A receptor antagonists can inhibit tumor growth as monotherapies and in combination with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[7][8] For example, the antagonist SCH-58261 was shown to inhibit tumor growth and enhance the anti-tumor response of T cells in vivo.[7] The dual A2A/A2B antagonist M1069 decreased tumor growth as a monotherapy and enhanced the antitumor activity of cisplatin in a breast cancer model.[9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating A2A receptor antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: A2A Receptor Signaling Pathway.
References
- 1. consensus.app [consensus.app]
- 2. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. tandfonline.com [tandfonline.com]
- 6. Adenosine A(2A) receptor antagonist treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 8. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating PBF-509 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo methods for validating the target engagement of PBF-509 (taminadenant), a selective adenosine A2A receptor (A2AR) antagonist. The performance of this compound is compared with other A2AR antagonists in clinical development, namely AZD4635 and ciforadenant, with a focus on supporting experimental data and methodologies.
Introduction to this compound and A2A Receptor Antagonism
This compound, also known as taminadenant or NIR178, is an orally bioavailable small molecule that selectively binds to and inhibits the adenosine A2A receptor.[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of immune cells, such as T lymphocytes, by activating A2AR. By blocking this interaction, this compound aims to restore and enhance the immune response against cancer cells.[2] this compound has been investigated in clinical trials, primarily for non-small cell lung cancer (NSCLC), both as a monotherapy and in combination with other immunotherapies.[2][3]
Validating that a drug candidate effectively engages its intended target in a living system is a critical step in drug development. This "target engagement" provides crucial evidence of the drug's mechanism of action and helps to establish a dose-response relationship for both efficacy and potential toxicity. This guide explores the methodologies used to demonstrate in vivo target engagement for this compound and its key competitors.
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the adenosine A2A receptor and the mechanism of action for A2AR antagonists like this compound.
Caption: A2AR signaling pathway and the inhibitory action of this compound.
Comparative Analysis of In Vivo Target Engagement
This section compares the available in vivo target engagement data for this compound and its alternatives, AZD4635 and ciforadenant.
| Compound | Method of Target Engagement Validation | Key Findings |
| This compound (Taminadenant) | Pharmacokinetics and Biomarker Analysis in Tumor Biopsies | Pharmacokinetic data from Phase I/Ib trials in NSCLC patients established dose-dependent exposure.[2] Pharmacodynamic (PD) data, including analysis of immune cell infiltration (CD8+ T cells and CD33+ myeloid cells) in tumor biopsies, were collected to assess biological activity.[4] However, specific quantitative receptor occupancy data has not been publicly detailed. |
| AZD4635 | Positron Emission Tomography (PET) Imaging | Preclinical PET imaging in cynomolgus monkeys with a specific radioligand was used to determine A2AR occupancy in the brain. This data informed a pharmacokinetic/pharmacodynamic (PK/PD) model to predict receptor occupancy in human tumors. |
| Ciforadenant (CPI-444) | Ex Vivo Phospho-CREB (pCREB) Flow Cytometry Assay | In a Phase 1/1b study, in vivo target engagement was demonstrated by measuring the inhibition of adenosine-induced phosphorylation of CREB (a downstream marker of A2AR signaling) in peripheral blood lymphocytes from patients. |
Experimental Protocols
This compound: Biomarker Analysis from Tumor Biopsies (Inferred Protocol)
While a detailed public protocol is not available, the following represents a likely workflow for the biomarker analysis mentioned in the this compound clinical trials.
Caption: Inferred workflow for biomarker analysis in this compound clinical trials.
Methodology:
-
Patient Selection: Patients with advanced NSCLC were enrolled in the Phase I/Ib clinical trial (NCT02403193).[4]
-
Biopsy Collection: Pre-treatment and on-treatment tumor biopsies were collected from patients.[4]
-
Immunohistochemistry (IHC): The biopsy samples were likely processed for IHC staining to identify and quantify immune cell populations within the tumor microenvironment. This would involve using specific antibodies to detect markers such as CD8 for cytotoxic T cells and CD33 for myeloid cells.
-
Gene Expression Analysis: RNA extracted from the tumor biopsies would be subjected to gene expression analysis, potentially using techniques like RNA sequencing, to identify changes in gene expression profiles related to immune activation or suppression following this compound treatment.
-
Data Analysis: The changes in immune cell infiltration and gene expression patterns would be analyzed and correlated with pharmacokinetic data and clinical outcomes to provide evidence of this compound's biological activity.
AZD4635: PET Imaging for Receptor Occupancy
Methodology:
-
Radioligand: A specific PET radioligand that binds to the A2A receptor is used.
-
Animal Model: The study was initially conducted in cynomolgus monkeys.
-
Baseline Scan: A baseline PET scan is performed to measure the baseline level of A2AR availability.
-
Drug Administration: AZD4635 is administered to the animals.
-
Post-dose Scan: A second PET scan is performed after the administration of AZD4635 to measure the reduced availability of A2AR due to the binding of the drug.
-
Receptor Occupancy Calculation: The percentage of receptor occupancy is calculated by comparing the A2AR availability in the baseline and post-dose scans.
-
PK/PD Modeling: The receptor occupancy data is integrated with plasma drug concentrations to build a PK/PD model that can then be used to predict the receptor occupancy in humans at different dose levels.
Ciforadenant: Ex Vivo pCREB Flow Cytometry Assay
Caption: Workflow for the ex vivo pCREB assay to measure ciforadenant target engagement.
Methodology:
-
Blood Collection: Whole blood samples are collected from patients at various time points before and after the administration of ciforadenant.
-
Ex Vivo Stimulation: The collected blood samples are stimulated ex vivo with an adenosine receptor agonist to induce A2AR signaling.
-
Cell Staining: The blood cells are then stained with fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., T cells) and an antibody against phosphorylated CREB (pCREB).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to measure the levels of pCREB within the target immune cell populations.
-
Data Analysis: The inhibition of adenosine-induced pCREB by ciforadenant is quantified, providing a measure of in vivo target engagement.
Conclusion
Validating in vivo target engagement is a cornerstone of successful drug development. For A2AR antagonists, various methodologies have been employed to demonstrate that these drugs reach and interact with their intended target in a living system. While PET imaging, as used for AZD4635, provides a direct and quantitative measure of receptor occupancy, the ex vivo pCREB assay for ciforadenant offers a robust pharmacodynamic marker of target engagement.
For this compound, the publicly available data from its clinical trials in NSCLC indicates a focus on pharmacokinetic analysis and downstream biomarker assessments in tumor tissue. While these methods provide valuable information about the drug's exposure and biological effects, the lack of direct, quantitative in vivo receptor occupancy data makes a direct comparison with alternatives like AZD4635 challenging. Future publications from the this compound development program may provide more detailed insights into its in vivo target engagement profile. Researchers and drug developers should consider the strengths and limitations of each of these methodologies when designing and interpreting studies for novel A2AR antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
PBF-509: A Comparative Analysis of its Selectivity for Adenosine Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity of PBF-509, a potent and selective A2a adenosine receptor antagonist, against all four human adenosine receptor subtypes (A1, A2a, A2b, and A3). The data presented herein, derived from rigorous in vitro studies, is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Executive Summary
This compound demonstrates high selectivity for the A2a adenosine receptor. Radioligand competition binding assays reveal a Ki (inhibition constant) of 12 nM for the human A2a receptor. The compound exhibits significantly lower affinity for the other adenosine receptor subtypes, with selectivity ratios of 208-fold over the A1 receptor, 83-fold over the A2b receptor, and 416-fold over the A3 receptor. This high selectivity profile suggests a favorable therapeutic window with a reduced likelihood of off-target effects mediated by other adenosine receptors.
Data Presentation: this compound Binding Affinity Profile
The following table summarizes the binding affinity (Ki) of this compound for the four human adenosine receptor subtypes. The data is compiled from studies by Mediavilla-Varela et al. (2017) as cited in subsequent research.[1]
| Receptor Subtype | Cell Line for Expression | Ki (nM) | Selectivity over A2a |
| A1 | CHO | 2,500 | 208-fold |
| A2a | HeLa | 12 | 1-fold |
| A2b | HEK-293 | 1,000 | 83-fold |
| A3 | HeLa | 5,000 | 416-fold |
Experimental Protocols
The determination of the binding affinity of this compound for the human adenosine receptors was conducted using classical radioligand competition binding assays. While the complete detailed protocol from the primary source by Mediavilla-Varela et al. (2017) is not publicly available, the following represents a generalized methodology typical for such assays.
Objective: To determine the inhibition constant (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2a, A2b, and A3) through competitive displacement of a specific radioligand.
Materials:
-
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor.
-
HeLa cells stably expressing the human A2a adenosine receptor.
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human A2b adenosine receptor.
-
HeLa cells stably expressing the human A3 adenosine receptor.
-
-
Radioligands: Specific tritiated ([³H]) antagonists for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2a, etc.). The exact radioligands used in the primary study are not specified in the available literature.
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl₂) and adenosine deaminase to degrade endogenous adenosine.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare membrane fractions. The protein concentration of the membrane preparation is determined.
-
Competitive Binding Assay:
-
A constant concentration of the specific radioligand is incubated with the cell membrane preparation in the assay buffer.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium, typically with incubation for 60-120 minutes at a controlled temperature (e.g., room temperature or 37°C).
-
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
The following diagrams illustrate the A2a receptor signaling pathway and a generalized workflow for determining receptor selectivity.
Caption: A2a Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Selectivity.
References
Head-to-Head Comparison: PBF-509 vs. Ciforadenant in Adenosine A2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent adenosine A2A receptor (A2AR) antagonists: PBF-509 (taminadenant) and ciforadenant. Both molecules are orally bioavailable small molecules designed to counteract the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing anti-tumor immunity. This comparison synthesizes available preclinical and clinical data to inform research and drug development decisions.
At a Glance: Key Compound Attributes
| Feature | This compound (Taminadenant) | Ciforadenant |
| Mechanism of Action | Selective antagonist of the adenosine A2A receptor.[1] | Selective antagonist of the adenosine A2A receptor. |
| Developer | Palobiofarma S.L. | Corvus Pharmaceuticals |
| Chemical Structure | 5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine | 7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine |
| Molecular Formula | C₁₀H₈BrN₇[2] | C₂₀H₂₁N₇O₃[3] |
| Molecular Weight | 306.12 g/mol [2] | 407.4 g/mol [3] |
| Highest Phase of Development | Phase II | Phase II[4] |
| Primary Indications Studied | Non-Small Cell Lung Cancer (NSCLC)[5] | Renal Cell Carcinoma (RCC), Metastatic Castration-Resistant Prostate Cancer (mCRPC)[2] |
Quantitative Data Summary
Preclinical Performance
| Parameter | This compound (Taminadenant) | Ciforadenant |
| Binding Affinity (Ki) for human A2AR | 12 nM[6] | 3.54 nM[7] |
| Selectivity | >200-fold for A1R and >400-fold for A3R | >50-fold for other adenosine receptor subtypes |
| In Vivo Efficacy (Monotherapy) | Decreased lung metastasis in a mouse model.[8] | Inhibition of tumor growth in B16F10 melanoma and RENCA renal cell cancer syngeneic models.[7] |
| In Vivo Efficacy (Combination) | Enhanced responsiveness of human tumor-infiltrating lymphocytes when combined with anti-PD-1 or anti-PD-L1 ex vivo.[8] | Synergy with anti-CTLA-4 and anti-PD-1 therapies in preclinical models.[2][9] |
Clinical Trial Efficacy
This compound (Taminadenant) in Advanced NSCLC (Phase I/Ib) [1][5]
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Stable Disease (SD) |
| Monotherapy | 25 | 8% (1 CR, 1 PR) | 28% |
| Combination with Spartalizumab (anti-PD-1) | 25 | 8% (1 CR, 1 PR) | 56% |
Ciforadenant in Refractory Renal Cell Carcinoma (Phase I/Ib)
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) |
| Monotherapy | 33 | 3% (1 PR) |
| Combination with Atezolizumab (anti-PD-L1) | 35 | 11% (4 PRs) |
Ciforadenant in Metastatic Castration-Resistant Prostate Cancer (Phase Ib/II) [2]
| Treatment Arm | Number of Patients | PSA Partial Response (>30% reduction) |
| Monotherapy | 11 | 9% (1 of 11) |
| Combination with Atezolizumab | 24 | 21% (5 of 24) |
Signaling Pathway and Mechanism of Action
Both this compound and ciforadenant target the adenosine A2A receptor, a key negative regulator of immune cell function within the tumor microenvironment. The following diagram illustrates this pathway and the mechanism of action of these antagonists.
Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are not fully available in the public domain. The following descriptions are based on information provided in the cited publications and general knowledge of these experimental techniques.
A2A Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of this compound and ciforadenant to the human adenosine A2A receptor.
-
General Methodology (Radioligand Competition Binding Assay):
-
Receptor Source: Membranes from cells engineered to express the human A2A receptor (e.g., CHO, HeLa, or HEK-293 cells) are prepared.
-
Radioligand: A radiolabeled A2AR antagonist with known high affinity (e.g., [³H]-ZM241385 or [³H]-CGS 21680) is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or ciforadenant).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound and ciforadenant in immunocompetent mice.
-
General Methodology:
-
Cell Lines: Murine cancer cell lines, such as B16F10 melanoma or RENCA renal carcinoma for ciforadenant, are cultured. For this compound, a cell line capable of forming lung metastases would be used.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or intravenously into syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound or ciforadenant is administered orally at specified doses and schedules.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. For metastasis models, imaging techniques like bioluminescence imaging may be used. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. For metastasis studies, metastatic nodules in organs like the lungs are counted. Tumor tissue and immune cells may be collected for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Clinical Pharmacokinetics Assessment
-
Objective: To characterize the pharmacokinetic profiles of this compound and ciforadenant in cancer patients.
-
General Methodology:
-
Patient Population: Patients with advanced cancers (NSCLC for this compound, various solid tumors including RCC for ciforadenant) enrolled in Phase I clinical trials.
-
Dosing: The drugs are administered orally at various dose levels, either as a single dose or at steady-state (multiple doses).
-
Sample Collection: Blood samples are collected at multiple time points before and after drug administration.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameters: Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) are calculated.
-
Concluding Remarks
Both this compound and ciforadenant have demonstrated promise as A2A receptor antagonists for cancer immunotherapy. Ciforadenant exhibits a higher binding affinity (lower Ki value) in preclinical assays. Clinical data, although from different cancer types, show that both agents are generally well-tolerated and exhibit modest single-agent activity, with enhanced efficacy observed in combination with checkpoint inhibitors. The development of a predictive biomarker, the Adenosine Gene Signature, for ciforadenant is a notable advancement that could aid in patient selection for future clinical trials. Further head-to-head studies and trials in similar patient populations would be necessary for a definitive comparison of their clinical efficacy.
References
- 1. Corvus Pharmaceuticals Announces Initiation of Phase 1b/2 Clinical Trial of Ciforadenant as Potential First Line Treatment for Patients with Renal Cell Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 2. Corvus Pharmaceuticals Announces New Data Highlighting Potential of Ciforadenant to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 3. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. Phase 1b/2 trial of Ipilimumab, Nivolumab, and Ciforadenant (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PBF-509 Combination Therapy: A Preclinical Evidence Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of PBF-509 (taminadenant), a potent and selective adenosine A2A receptor (A2AR) antagonist, in combination with other anti-cancer agents. The data presented is drawn from key preclinical studies, offering insights into the synergistic potential of this compound in enhancing anti-tumor immunity.
This compound is an orally bioavailable small molecule that targets the adenosine A2A receptor, a key checkpoint in the tumor microenvironment that suppresses the activity of immune cells.[1] By blocking this receptor, this compound aims to restore the anti-tumor functions of immune cells, particularly T lymphocytes. Preclinical evidence suggests that combining this compound with other immunotherapies, such as PD-1/PD-L1 inhibitors, can lead to enhanced anti-tumor responses.
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in combination therapies.
Table 1: In Vitro and Ex Vivo Efficacy of this compound Combination Therapy
| Cell Type | Combination Agent | Assay | Key Findings |
| Human Tumor-Infiltrating Lymphocytes (TILs) from NSCLC patients | Anti-PD-1 | IFN-γ ELISpot | Increased IFN-γ production in 3 out of 4 patient samples compared to single agents. |
| Human TILs from NSCLC patients | Anti-PD-L1 | IFN-γ ELISpot | Increased IFN-γ production in 3 out of 4 patient samples compared to single agents. |
Source: Mediavilla-Varela M, et al. Neoplasia. 2017.
Table 2: In Vivo Efficacy of this compound Monotherapy in a Metastatic Mouse Model
| Mouse Model | Cancer Type | Treatment | Key Findings |
| Syngeneic B16-F10 Melanoma Model | Melanoma | This compound (10 mg/kg, oral, daily) | Significant reduction in the number of lung metastases compared to vehicle control. |
Source: Mediavilla-Varela M, et al. Neoplasia. 2017.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflow of key preclinical experiments.
References
A Comparative Guide to PBF-509 and Osimertinib: Targeting Cancer with Distinct Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic agents used in oncology: PBF-509 (Taminadenant), a selective adenosine A2A receptor (A2AR) antagonist, and Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). While both are employed in the treatment of non-small cell lung cancer (NSCLC), they operate through fundamentally different mechanisms. This document outlines their respective modes of action, selectivity profiles, and the experimental protocols used to characterize them.
Introduction: Two Divergent Approaches to Cancer Therapy
It is crucial to understand that this compound is not a kinase inhibitor. Instead, it targets the tumor microenvironment by blocking the immunosuppressive effects of adenosine.[1] High concentrations of adenosine in tumors can inhibit the activity of T-lymphocytes, allowing cancer cells to evade the immune system.[1] this compound, by antagonizing the A2A receptor on these immune cells, aims to restore their anti-tumor activity.[1]
In contrast, Osimertinib is a highly specific, irreversible inhibitor of the EGFR kinase.[2][3] It is designed to target cancer cells that harbor specific activating mutations in the EGFR gene, which drive uncontrolled cell proliferation and survival.[2][3][4] Osimertinib acts intracellularly by covalently binding to the ATP-binding site of the mutant EGFR, thereby blocking its downstream signaling pathways.[3]
This guide will compare these two agents, highlighting their different targets, mechanisms, and the assays used to evaluate their performance.
Comparative Analysis: this compound vs. Osimertinib
The following table summarizes the key characteristics of this compound and Osimertinib.
| Feature | This compound (Taminadenant) | Osimertinib (Tagrisso®) |
| Drug Class | Adenosine A2A Receptor Antagonist | Tyrosine Kinase Inhibitor (TKI) |
| Primary Target | Adenosine A2A Receptor (A2AR) | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Target Location | Cell surface of immune cells (e.g., T-lymphocytes) | Intracellular kinase domain of EGFR in cancer cells |
| Mechanism of Action | Blocks adenosine-mediated immunosuppression, enhancing the anti-tumor immune response.[1] | Irreversibly inhibits EGFR kinase activity, blocking downstream signaling pathways (e.g., PI3K/AKT/mTOR, RAS/RAF/MEK/ERK) that drive cell proliferation.[2][3] |
| Therapeutic Rationale | Overcome tumor-induced immune evasion. | Directly inhibit oncogenic signaling within cancer cells. |
Selectivity and Potency Profile
The concept of "cross-reactivity" for this compound relates to its selectivity for the A2A receptor over other adenosine receptor subtypes. For Osimertinib, this is analogous to its selectivity for mutant EGFR over wild-type (WT) EGFR and other kinases.
This compound: Selectivity for Adenosine Receptors
This compound demonstrates high affinity and selectivity for the human A2A receptor.
| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity vs. A2AR |
| A2A Receptor | 12 nM[5][6] | - |
| A1 Receptor | ~5,000 nM | ~416-fold[6] |
| A2B Receptor | ~1,000 nM | ~83-fold[6] |
| A3 Receptor | ~2,500 nM | ~208-fold[6] |
Osimertinib: Selectivity for EGFR Mutants
Osimertinib was designed to be highly selective for EGFR harboring activating mutations (e.g., Exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR to reduce toxicity.[2]
| EGFR Status / Cell Line | IC₅₀ (Inhibition of Cell Viability/Phosphorylation) |
| Exon 19 deletion EGFR (PC-9) | 23 nM[7] |
| L858R/T790M EGFR (H1975) | 4.6 nM[7] |
| Exon 19 del/T790M EGFR (PC-9ER) | 166 nM[7] |
| Wild-Type EGFR | 480 - 1865 nM[2] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Osimertinib.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize A2AR antagonists and EGFR inhibitors.
Protocol 1: A2A Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the A2A receptor.
Workflow Diagram
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dilute cell membranes expressing the human A2A receptor to a final concentration (e.g., 20 µg protein/well).
-
Dilute a radiolabeled A2AR ligand (e.g., [³H]CGS21680) to a final concentration near its Kₔ value (e.g., 10 nM).
-
-
Assay Setup (96-well plate):
-
To each well, add assay buffer, the test compound at various concentrations, the radioligand, and finally the membrane suspension.
-
For determining non-specific binding, use a high concentration of a known non-labeled A2AR ligand.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol determines the ability of a test compound (e.g., Osimertinib) to inhibit the enzymatic activity of EGFR.
Workflow Diagram
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (Osimertinib) in kinase assay buffer.
-
Prepare a reaction mixture containing the purified recombinant EGFR enzyme and a specific peptide substrate.
-
-
Assay Setup (96-well plate):
-
Add the test compound dilutions to the wells.
-
Add the EGFR enzyme/substrate mixture to each well.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The ATP concentration is typically at or near the Kₘ for the enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
Detection (using a kit like ADP-Glo™):
-
Stop the kinase reaction by adding a reagent that simultaneously depletes the remaining ATP.
-
Add a second reagent that converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
References
- 1. Facebook [cancer.gov]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Osimertinib - Wikipedia [en.wikipedia.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to PBF-509 and Other Adenosine Receptor Antagonists in Oncology
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to novel cancer therapeutics is paramount for advancing clinical strategies. This guide provides a comparative overview of PBF-509 (taminadenant), a selective adenosine A2A receptor (A2AR) antagonist, and its alternatives, with a focus on potential resistance mechanisms in tumor cell lines. While direct preclinical studies detailing acquired resistance to this compound are limited in publicly available literature, this guide synthesizes current knowledge, proposes potential resistance pathways, and offers detailed experimental protocols to investigate these mechanisms.
Introduction to this compound and the Adenosine Pathway
This compound is an orally bioavailable small molecule that targets the A2A receptor, a key player in the adenosine signaling pathway within the tumor microenvironment (TME).[1][2][3] In many tumors, high levels of extracellular adenosine act as a potent immunosuppressant by binding to A2A receptors on immune cells, such as T lymphocytes, thereby dampening their anti-tumor activity.[1][4] this compound aims to block this interaction, restoring the immune system's ability to recognize and attack cancer cells.[1][4] Clinical trials have investigated this compound in non-small cell lung cancer (NSCLC), both as a monotherapy and in combination with other immunotherapies.[5][6][7]
Comparison with Alternative Adenosine Receptor Antagonists
Several other adenosine receptor antagonists are in development, each with a unique profile. This guide will focus on two key alternatives for comparison:
-
Ciforadenant (CPI-444): Another selective A2AR antagonist that has shown activity in preclinical tumor models and has been evaluated in clinical trials for renal cell carcinoma and other solid tumors.[8][9][10]
-
Etrumadenant (AB-928): A dual antagonist of both the A2a and A2b receptors, designed to more comprehensively block adenosine-mediated immunosuppression.[1][11][12][13]
Potential Resistance Mechanisms to this compound
Acquired resistance to targeted therapies in cancer is a complex phenomenon. Based on the mechanism of action of this compound and general principles of drug resistance, several potential mechanisms can be hypothesized in tumor cell lines.
On-Target Alterations
-
Mutations in the ADORA2A Gene: Genetic mutations in the A2A receptor could alter the drug-binding site, reducing the affinity of this compound for its target.
-
Downregulation of A2A Receptor Expression: Tumor cells could decrease the expression of the A2A receptor on their surface, thereby reducing the number of available targets for this compound.
Bypass Signaling Pathways
-
Upregulation of Alternative Immunosuppressive Pathways: Cancer cells could compensate for the blockade of the A2A receptor by upregulating other immune checkpoint pathways, such as the PD-1/PD-L1 axis.
-
Activation of Downstream Signaling Components: Alterations in downstream signaling molecules of the A2A receptor pathway could lead to constitutive activation of immunosuppressive signals, even in the presence of this compound.
Drug Efflux and Metabolism
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), could actively transport this compound out of the cancer cells, preventing it from reaching its target.
-
Altered Drug Metabolism: Changes in the metabolic pathways within cancer cells could lead to the rapid inactivation of this compound.
The following diagram illustrates these hypothesized resistance mechanisms.
Caption: Hypothesized resistance mechanisms to this compound in tumor cells.
Comparative Data on Adenosine Receptor Antagonists
While specific data on acquired resistance is limited, the following table summarizes key features of this compound and its alternatives based on available preclinical and clinical information.
| Feature | This compound (Taminadenant) | Ciforadenant (CPI-444) | Etrumadenant (AB-928) |
| Target(s) | Selective A2A Receptor Antagonist | Selective A2A Receptor Antagonist | Dual A2a/A2b Receptor Antagonist |
| Reported Preclinical Activity | Boosts immune response of tumor-infiltrating lymphocytes.[5] | Can overcome resistance to anti-PD-1 immunotherapy in prostate cancer models.[14] | Enhances anti-tumor immunity in combination with chemotherapy or anti-PD-1.[11] |
| Key Clinical Indications Investigated | Non-Small Cell Lung Cancer (NSCLC)[5][6][7] | Renal Cell Carcinoma (RCC), Prostate Cancer[8][9] | Colorectal Cancer, various solid tumors[11][13] |
| Reported Clinical Efficacy | Limited as monotherapy in NSCLC.[5] | Showed some activity in refractory RCC.[9] | Showed promising results in combination therapies for colorectal cancer.[13] |
Experimental Protocols for Investigating this compound Resistance
To address the gap in understanding this compound resistance, the following experimental workflow can be employed to generate and characterize resistant tumor cell lines.
Generation of this compound Resistant Cell Lines
This protocol is based on the gradual dose-escalation method, a common technique for developing drug-resistant cell lines.[14][15][16]
-
Cell Line Selection: Choose a cancer cell line relevant to the clinical indication of this compound (e.g., a human NSCLC cell line such as A549 or H1975).
-
Determination of Initial IC50:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
Long-Term Drug Exposure:
-
Culture the parental cell line in a medium containing this compound at a sub-lethal concentration (e.g., IC20).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
This process may take several months.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay on the newly generated resistant cell line and the parental cell line in parallel.
-
A significant increase (typically >5-fold) in the IC50 of the resistant line compared to the parental line confirms the resistant phenotype.
-
Caption: Experimental workflow for developing and confirming this compound resistance.
Characterization of Resistance Mechanisms
Once a resistant cell line is established, the following molecular analyses can be performed to elucidate the mechanisms of resistance.
-
Whole-Exome Sequencing (WES):
-
RNA-Sequencing (RNA-Seq):
-
Protein Expression Analysis:
-
Use Western blotting or flow cytometry to confirm changes in protein expression levels of key targets identified by RNA-Seq (e.g., A2A receptor, P-glycoprotein).
-
-
Functional Assays:
-
cAMP Assay: Measure the accumulation of cyclic AMP (cAMP) in response to an A2A receptor agonist in both parental and resistant cells to assess the functional status of the receptor.
-
Drug Efflux Assay: Utilize fluorescent substrates of drug efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to determine if there is increased pump activity in the resistant cells.
-
Conclusion
While the clinical development of this compound and other adenosine receptor antagonists is ongoing, a thorough understanding of potential resistance mechanisms is crucial for their successful implementation in the clinic. The lack of published preclinical studies on acquired resistance to this compound highlights a critical area for future research. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate these resistance mechanisms, ultimately paving the way for the development of more effective therapeutic strategies and combination therapies to overcome resistance and improve patient outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Resource competition promotes tumour expansion in experimentally evolved cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Exome Sequencing of Drug-Resistant Clones for Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oaepublish.com [oaepublish.com]
- 12. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gilead.com [gilead.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exome Sequencing of Drug-Resistant Clones for Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 18. Whole-Exome Sequencing Uncovers Specific Genetic Variation Difference Based on Different Modes of Drug Resistance in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Whole-Exome Sequencing on Circulating Tumor Cells Explores Platinum-Drug Resistance Mutations in Advanced Non-small Cell Lung Cancer [frontiersin.org]
- 20. Metabolic reprogramming by adenosine antagonism and implications in non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
Safety Operating Guide
Navigating the Disposal of PBF-509: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like PBF-509, an adenosine A2A receptor antagonist, is a critical component of laboratory safety and regulatory compliance.[1][2][3][4][5][6][7][8] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of investigational drugs and pharmaceutical substances provide a clear and safe path forward. Adherence to these general guidelines ensures the protection of personnel and the environment.
Core Principles for the Disposal of Investigational Compounds
When specific disposal directives from the manufacturer are unavailable, investigational compounds should be treated as hazardous waste. The following procedures are based on general best practices for the management of chemical and pharmaceutical waste in a laboratory setting.
Personnel Training and Preparation: All individuals handling chemical waste are required to be up-to-date on Chemical Waste Management training as mandated by their institution.[9] Annual renewal of this training is a common requirement.[9] Before beginning any disposal process, it is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[10]
Step-by-Step Disposal Protocol:
-
Containerization: Select a storage container that is chemically compatible with this compound.[9] If the compound is in its original vial, syringe, or bottle, it is often permissible to dispose of it in that container without emptying the contents.[9] For larger quantities or mixed waste, a designated hazardous waste container, such as a 5-gallon screw-top container, should be used.[11]
-
Labeling: Proper labeling is crucial for safe handling and disposal. Obtain "HAZARDOUS WASTE" labels from your EHS department, as other labels are generally not acceptable.[9] The label must be completed with the following information:
-
Principal Investigator's (PI) name
-
Storage location (building and room number)
-
Contact phone number for the research team
-
Full chemical name(s) of the active ingredient(s) and their concentrations (no abbreviations)[9]
-
-
Storage in a Satellite Accumulation Area (SAA): Labeled waste containers must be stored in a designated SAA.[9] An SAA can be a secured and locked cabinet or a secondary containment unit like a large, lidded tub.[9] These areas must be registered with the EHS department and are subject to inspection.[9]
-
Documentation and Inspection: The research team is responsible for conducting and documenting weekly inspections of all containers within the SAA.[9] These inspection logs must be available for review by EHS and other regulatory bodies.[9] For investigational drugs used in clinical trials, meticulous records of the drug's disposition are required.[11][12][13]
-
Arranging for Disposal: To initiate the disposal process, a completed Chemical Waste Disposal Request Form must be submitted to your institution's EHS department.[9] EHS will then coordinate with an approved hazardous waste vendor for pickup and final disposal, which is typically incineration.[10][11]
Key Disposal Parameters
| Parameter | Requirement | Source |
| Training | Annual Chemical Waste Management training is mandatory for all personnel handling chemical waste. | [9] |
| Labeling | Use only official "HAZARDOUS WASTE" labels provided by the Environmental Health and Safety department. | [9] |
| Storage Area | All hazardous waste must be stored in a designated and registered Satellite Accumulation Area (SAA). | [9] |
| Inspection | Weekly inspections of all containers in the SAA must be performed and documented. | [9] |
| Disposal Method | Final disposal is typically through incineration by a licensed hazardous waste management vendor. | [10][11] |
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound, from initial waste generation to final disposition.
Caption: this compound Disposal Workflow
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and, when available, the manufacturer's Safety Data Sheet (SDS) for complete and detailed disposal instructions.
References
- 1. This compound (Taminadenant) - Chemietek [chemietek.com]
- 2. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipeline - Palobiofarma [palobiofarma.com]
- 4. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. ashp.org [ashp.org]
- 13. healthcare.uiowa.edu [healthcare.uiowa.edu]
Essential Safety and Logistical Information for Handling PBF-509
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of PBF-509 (Taminadenant), a potent and selective adenosine A2A receptor antagonist. Given that a specific Safety Data Sheet (SDS) is not publicly available for this investigational new drug, the following procedures are based on general best practices for handling potent research compounds, information on A2A receptor antagonists as a class, and available safety data from clinical trials.
Compound Information
| Identifier | Description |
| Name | This compound, Taminadenant, NIR-178 |
| CAS Number | 1337962-47-6 |
| Molecular Formula | C₁₀H₈BrN₇ |
| Mechanism of Action | A selective antagonist of the adenosine A2A receptor (A2AR). By blocking this receptor on immune cells, such as T lymphocytes, it abrogates adenosine-mediated immunosuppression, thereby reactivating an anti-tumor immune response.[1][2] |
Potential Hazards and Safety Precautions
While specific toxicology data is limited, clinical trials of taminadenant have reported certain adverse effects. Researchers should be aware of these potential hazards when handling the compound.
| Potential Hazard | Observed Adverse Events in Clinical Trials (at various doses) | Recommended Precautions |
| Gastrointestinal Issues | Nausea | Use appropriate containment (e.g., fume hood) to avoid inhalation or ingestion. |
| General Malaise | Fatigue | Be aware of potential systemic effects. Report any unusual symptoms to a supervisor. |
| Respiratory Issues | Pneumonitis (inflammation of lung tissue) | Handle in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of airborne particles. |
| Hepatic Effects | Increased alanine/aspartate aminotransferase | Avoid direct contact and ingestion. |
Source: Phase I/Ib clinical trial data for taminadenant (this compound/NIR178).[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure during the handling of this compound.
| Protection Type | Specific PPE Recommendation | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides additional protection in case of a tear in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or handling outside of a fume hood is unavoidable, a fit-tested N95 respirator or higher may be necessary. | Minimizes the risk of inhaling aerosolized particles of the potent compound. |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for safely handling and disposing of this compound in a laboratory setting.
Experimental Protocol: Handling and Preparation of this compound Solutions
-
Preparation and Engineering Controls :
-
Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the work area is clean and free of clutter.
-
Have a chemical spill kit readily available.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don two pairs of nitrile gloves.
-
-
Weighing and Reconstitution :
-
Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood.
-
To reconstitute, add the desired solvent (e.g., DMSO) to the vial containing the powder.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Aliquoting and Storage :
-
Dispense the stock solution into clearly labeled, dated, and sealed smaller-volume aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at the recommended temperature (typically -20°C or -80°C for long-term storage) in a designated and labeled freezer.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container.
-
Remove the inner gloves, lab coat, and eye protection before leaving the work area.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste :
-
Includes contaminated gloves, weigh boats, pipette tips, and any other disposable materials that have come into contact with this compound.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste :
-
Includes unused stock solutions, experimental media containing this compound, and rinsates from cleaning contaminated glassware.
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers :
-
The original vial containing this compound powder should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glassware.[6]
-
-
Waste Pickup :
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all containers are properly labeled and sealed before collection.
-
Visualizations
Handling and Disposal Workflow for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
